Bromochloroacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4024642 | |
| Record name | Bromochloroacetic acid | |
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Molecular Weight |
173.39 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline compound; [PubChem] | |
| Record name | Bromochloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
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Flash Point |
230 °F (110 °C): closed cup | |
| Record name | BROMOCHLOROACETIC ACID | |
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Density |
1.9848 g/cu cm at 31 °C | |
| Record name | BROMOCHLOROACETIC ACID | |
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CAS No. |
5589-96-8, 68238-35-7, 69430-36-0 | |
| Record name | Bromochloroacetic acid | |
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| Record name | BROMOCHLOROACETIC ACID | |
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Foundational & Exploratory
Technical Monograph: Bromochloroacetic Acid (BCAA)
Chemical Dynamics, Toxicological Mechanisms, and Analytical Protocols
Executive Summary
Bromochloroacetic acid (BCAA; CAS 5589-96-8) represents a critical intersection between environmental toxicology and organic synthesis. As a di-haloacetic acid (HAA), it is primarily encountered as a disinfection byproduct (DBP) in water treatment systems where chlorination occurs in the presence of bromide. For drug development professionals, BCAA is of dual interest: first, as a potential genotoxic impurity that requires rigorous control under ICH M7 guidelines, and second, as a dense, reactive alkylating intermediate for introducing chiral centers into pharmacophores. This guide synthesizes the physicochemical behavior, metabolic fate, and detection methodologies for BCAA, providing a self-validating framework for its management in laboratory and industrial settings.
Physicochemical Profile
BCAA is a low-melting, hygroscopic crystalline solid.[1][2][3][4] Its mixed-halogen structure imparts a unique reactivity profile, making it more susceptible to nucleophilic attack than its mono-halogenated counterparts due to the inductive effect of two distinct halogens.
Table 1: Critical Physicochemical Properties of Bromochloroacetic Acid
| Property | Value | Technical Context |
| Molecular Formula | C₂H₂BrClO₂ | MW: 173.39 g/mol |
| Physical State | Crystalline Solid | Hygroscopic; requires desiccated storage (2-8°C). |
| Melting Point | 27.5 – 31.5 °C | Low MP necessitates careful handling during weighing to prevent liquefaction. |
| Boiling Point | 215 °C (760 mmHg) | High BP suggests low volatility, but it sublimes/evaporates from water; often derivatized for GC. |
| pKa | 1.39 ± 0.10 | Stronger acid than acetic acid (pKa 4.76) due to electron-withdrawing Br/Cl. Exists as anion at physiological pH.[1][2] |
| Density | 1.985 g/mL | High density facilitates phase separation in aqueous extractions. |
| Solubility | Soluble (Water, MeOH) | High water solubility drives its persistence in aqueous waste streams. |
Synthetic & Reactivity Landscape
Understanding the formation and reactivity of BCAA is essential for both preventing its formation (in water systems) and utilizing it (in synthesis).
Formation and Synthesis
-
Environmental Formation: BCAA forms during water chlorination when bromide ions (
) are present.[1][2] Chlorine oxidizes bromide to hypobromous acid ( ), which competes with hypochlorous acid ( ) to halogenate natural organic matter (NOM). -
Laboratory Synthesis: High-purity BCAA is typically synthesized via the bromination of chloroacetic acid using a bromide/bromate mixture under acidic conditions, or via radical halogenation.
Chemical Reactivity
BCAA possesses an
-
Nucleophilic Substitution (
): The bromine atom is a better leaving group than chlorine. Nucleophiles (e.g., amines, thiols) preferentially displace bromine, allowing for regiospecific functionalization. -
Esterification: The carboxylic acid moiety is readily esterified (e.g., with acidic methanol) to form volatile esters, a property exploited in Gas Chromatography (GC) analysis.
Reactivity Diagram
The following diagram illustrates the formation pathways and key reaction nodes for BCAA.
Figure 1: Chemical dynamics of BCAA, highlighting its environmental origin, metabolic fate, and synthetic utility.[2]
Toxicological Mechanisms
For drug safety assessment, BCAA is classified as possibly carcinogenic to humans (Group 2B) by IARC. Its toxicity is mediated through specific metabolic activation and oxidative stress pathways.
Metabolic Activation (GST-Zeta)
BCAA is metabolized in the cytosol primarily by Glutathione S-Transferase Zeta (GST-zeta) . This enzyme catalyzes the displacement of the halogens to form glyoxylate.
-
Mechanism:
-
Consequence: Chronic exposure can deplete cellular glutathione (GSH) pools and inhibit GST-zeta (suicide inhibition), leading to the accumulation of upstream toxic metabolites.
Oxidative Stress and Genotoxicity
Unlike direct DNA alkylators, BCAA's genotoxicity is largely driven by oxidative stress.
-
ROS Generation: Metabolism generates Reactive Oxygen Species (ROS).
-
Lipid Peroxidation: ROS attack cellular lipids, increasing malondialdehyde (MDA) levels.
-
DNA Damage: ROS cause strand breaks and form adducts like 8-hydroxydeoxyguanosine (8-OHdG) , a marker of oxidative DNA damage.
Toxicity Pathway Diagram
Figure 2: Mechanistic toxicity cascade of BCAA, linking metabolic activation to oxidative DNA damage.
Analytical Protocols (EPA Method 552.3)
Accurate quantification of BCAA is challenging due to its polarity and hydrophilicity. The standard protocol utilizes Liquid-Liquid Microextraction (LLE) followed by Derivatization and Gas Chromatography with Electron Capture Detection (GC-ECD).
Protocol Overview
Objective: Quantify BCAA in aqueous matrices at sub-ppb (
Step-by-Step Methodology
Phase 1: Sample Preparation & Extraction
-
Preservation: Collect samples in amber glass vials with ammonium chloride (to stop chlorination). Store at 4°C.
-
Acidification: Adjust 30 mL sample to pH < 0.5 using concentrated sulfuric acid. Why: This protonates the BCAA anion (
), driving it into the organic phase. -
Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) containing the internal standard (1,2,3-trichloropropane).
-
Agitation: Vortex vigorously for 2 minutes. Allow phases to separate.
Phase 2: Derivatization (Methylation)
-
Transfer: Transfer 2 mL of the upper MTBE layer to a reaction vial.
-
Reagent Addition: Add 1 mL of 10% Sulfuric Acid in Methanol (acidic methanol).
-
Heating: Heat the vial at 50°C for 2 hours. Why: Acid-catalyzed Fischer esterification converts polar BCAA to volatile methyl-bromochloroacetate.
-
Quenching: Cool and add 4 mL of saturated Sodium Bicarbonate (
). Why: Neutralizes excess acid and prevents damage to the GC column.
Phase 3: GC-ECD Analysis
-
Injection: Inject 1-2
of the organic layer (splitless mode) into a GC equipped with an Electron Capture Detector (ECD). -
Column: Use a fused silica capillary column (e.g., DB-1701 or equivalent).
-
Detection: ECD is highly selective for halogens, providing high sensitivity for BCAA methyl ester.
-
Quantification: Calculate concentration using the internal standard ratio method.
Quality Control (Self-Validating Steps):
-
Surrogate Standard: Add 2,3-dibromopropionic acid to every sample prior to extraction. Recovery must be 70-130%.[5]
-
Method Blank: Run a reagent blank to check for background contamination (critical as BCAA is ubiquitous in lab environments).
References
-
National Toxicology Program (NTP). (2009).[2] Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 549. Link
-
U.S. Environmental Protection Agency (EPA). (2003).[2] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[2][6][7][8]Link
-
World Health Organization (WHO). (2004).[2] Bromochloroacetic Acid in Drinking-water.[1][2][3][5][9] Background document for development of WHO Guidelines for Drinking-water Quality. Link
-
International Agency for Research on Cancer (IARC). (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water.[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101. Link
-
Richardson, S. D., et al. (2007).[2] Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research. Link
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- 8. brjac.com.br [brjac.com.br]
- 9. BROMOCHLOROACETIC ACID | 5589-96-8 [chemicalbook.com]
Technical Monograph: Bromochloroacetic Acid (BCAA)
Physicochemical Profiling, Analytical Methodologies, and Toxicological Mechanisms [1]
Executive Summary
Bromochloroacetic acid (BCAA) is a mixed-haloacetic acid (HAA) primarily identified as a disinfection by-product (DBP) in water treatment, but possessing distinct utility as a chemical reagent and toxicological probe in drug development.[1][2][3] Unlike its symmetric counterparts (dichloro- or dibromoacetic acid), BCAA possesses a chiral center, making it a unique substrate for studying stereoselective metabolism and enzyme kinetics, particularly regarding Glutathione S-Transferase Zeta (GSTZ1).[1][2]
This guide synthesizes the critical physical properties of BCAA, establishing a self-validating framework for its handling, identification, and mechanistic study.[1][3]
Physicochemical Matrix
The following constants constitute the baseline for any experimental design involving BCAA. Note the low melting point, which often results in the compound appearing as a supercooled liquid or semi-solid at warm room temperatures.[1][3]
Table 1: Fundamental Physical Constants[1][2][3]
| Property | Value | Context & Implications |
| Molecular Weight | 173.39 g/mol | Basis for molarity calculations.[1][2][3][4] |
| Melting Point | 27.5 – 31.5 °C | Critical: May exist as liquid in warm labs; requires temperature control for solid-state handling.[1][2][3] |
| Boiling Point | 210 – 212 °C (767 mmHg) | High boiling point indicates low volatility in pure form; suitable for GC only after derivatization.[1][2][3] |
| Density | 1.985 g/mL (25 °C) | Significantly denser than water; phase separation in extraction is rapid.[1][2][3] |
| Refractive Index | Diagnostic for purity verification. | |
| pKa | 1.40 (Experimental) | Strong Acid: Fully ionized (>99.9%) at physiological pH (7.4).[1][2] |
| LogP (Octanol/Water) | 1.08 | Moderate lipophilicity in neutral form, but distribution is pH-dependent due to ionization.[1][2][3] |
| Solubility | High (Water, MeOH, Ether) | Freely soluble in polar protic solvents.[1][2][3] |
Solution Chemistry & Thermodynamics
Acidity and Ionization
With a pKa of 1.40, BCAA is significantly more acidic than acetic acid (pKa 4.[1][2][3]76) due to the inductive electron-withdrawing effects of both bromine and chlorine atoms on the
-
Experimental Consequence: In unbuffered aqueous solutions, BCAA will rapidly lower pH.[1][2][3] For HPLC or LC-MS analysis, mobile phases must be acidified (e.g., 0.1% Formic acid) to suppress ionization if retaining the neutral form on C18 columns is desired, though anion exchange is often preferred.[1][3]
-
Physiological State: At pH 7.4, the ratio of anion (
) to acid ( ) is .[1][2] Therefore, BCAA exists almost exclusively as the bromochloroacetate anion in biological systems, limiting passive diffusion across membranes unless mediated by transporters.[3]
Partitioning (LogD vs. LogP)
While the LogP is 1.08, the effective distribution coefficient (LogD) at pH 7.4 is significantly lower (negative value) due to ionization.[1][2][3] This explains why BCAA is highly mobile in aquatic environments and difficult to extract from water without prior acidification (pH < 0.[1][2][3]5) or derivatization.[1][2][3]
Spectroscopic Identification
Reliable identification requires distinguishing BCAA from common impurities like dichloroacetic acid (DCA) and dibromoacetic acid (DBA).[1][2][3]
Proton NMR ( H-NMR)
The proton on the
-
Chemical Shift: Singlet,
ppm (CDCl ).[1][2][3] -
Differentiation:
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
). -
Isotopic Pattern: The presence of one Cl (
Cl/ Cl) and one Br ( Br/ Br) creates a distinct "box-like" isotopic cluster.[1][2]
Experimental Protocol: Extraction & Analysis
Objective: Quantification of BCAA from aqueous matrices (Water/Biological fluids). Method Basis: Modified EPA Method 552.2 (Liquid-Liquid Extraction & Derivatization).[1][2][3]
Safety Pre-requisite
BCAA is corrosive and a suspected carcinogen.[1][2][3] All steps must be performed in a fume hood.[1][2][3] Use nitrile gloves (double-gloved recommended).[1][2][3]
Workflow
-
Sample Preparation:
-
Extraction:
-
Derivatization (Methylation):
-
Analysis:
Toxicological Mechanism: GST-Zeta Inhibition
BCAA acts as a "suicide substrate" for Glutathione S-Transferase Zeta (GSTZ1), an enzyme critical for tyrosine catabolism.[1][2][3] This mechanism is relevant for drug developers studying metabolic toxicity.[1][2][3]
Mechanistic Pathway[2][3]
-
Bioactivation: GSTZ1 catalyzes the conjugation of BCAA with Glutathione (GSH).[1][2][3]
-
Intermediate Formation: A hemithioacetal intermediate is formed.[1][2][3]
-
Inactivation: Instead of releasing the metabolite, the intermediate covalently binds to the enzyme's active site, permanently inactivating it.[2][3]
-
Consequence: Accumulation of upstream tyrosine metabolites (Maleylacetoacetate), which are cytotoxic and mutagenic.[1][2][3]
Figure 1: Mechanism-based inactivation of GST-Zeta by Bromochloroacetic Acid.[1][2] The pathway illustrates the divergence between metabolic clearance (to Glyoxylate) and enzyme inactivation, leading to downstream toxicity.[1]
References
-
World Health Organization (WHO). (2004).[1][2][3] Bromochloroacetic acid in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[1][2][3] WHO/SDE/WSH/03.04/78.[1][2][3] Link
-
National Toxicology Program (NTP). (2009).[1][2][3][9] Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid (CAS No. 5589-96-8) in F344/N Rats and B6C3F1 Mice.[1][2][3] Technical Report Series No. 549.[1][2][3] Link
-
U.S. Environmental Protection Agency (EPA). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[1][2][3]Link[1][2]
-
Anderson, S. P., et al. (1999).[1][2][3] Inactivation of Glutathione Transferase Zeta by Dichloroacetic Acid and Other Fluorine-Lacking Alpha-Haloalkanoic Acids.[1][2][3] Chemical Research in Toxicology, 12(12), 1144-1149.[1][2][3] Link
-
Bowden, D. J., et al. (1998).[1][2][3][5][6][10] The Henry's law constants of the haloacetic acids.[2][3][5][10] Journal of Atmospheric Chemistry, 29, 85–107.[1][2][3][5][6][10] Link[1][2]
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- 2. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Henry's Law Constants [henrys-law.org]
- 7. Bromoacetic acid(79-08-3) 1H NMR spectrum [chemicalbook.com]
- 8. Inactivation of glutathione transferase zeta by dichloroacetic acid and other fluorine-lacking alpha-haloalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bromochloroacetic Acid: Molecular Architecture, Reactivity, and Toxicological Mechanisms
Executive Summary
Bromochloroacetic acid (BCAA), CAS [5589-96-8], is a di-halogenated acetic acid derivative and a prevalent disinfection by-product (DBP) in water treatment systems.[1][2] Structurally characterized by a chiral alpha-carbon bonded to bromine, chlorine, and a carboxyl group, BCAA represents a unique stereochemical challenge in environmental toxicology. This guide provides a rigorous technical analysis of its molecular geometry, physicochemical behavior, and the mechanistic pathways governing its formation and toxicity.
Molecular Architecture & Stereochemistry
Geometric Configuration
BCAA possesses a hybrid molecular geometry defined by two distinct centers:
-
Alpha-Carbon (
): Exhibits hybridization with a distorted tetrahedral geometry due to the steric and electronegative differences between the bulky bromine ( radius) and chlorine ( radius) atoms. -
Carboxyl Carbon (
): Exhibitsngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> hybridization, maintaining a trigonal planar geometry stabilized by resonance between the carbonyl oxygen and the hydroxyl group.
Chirality
The
-
(R)-Bromochloroacetic acid
-
(S)-Bromochloroacetic acid
In aqueous environmental matrices, BCAA is typically found as a racemic mixture. The stereochemical stability is pH-dependent, with rapid racemization possible via enolization under basic conditions.
Structural Parameters (Theoretical & Experimental)
The following bond lengths and angles are derived from crystallographic data of analogous haloacetic acids and computational models (DFT/B3LYP).
| Parameter | Bond/Angle | Value (Approx.) | Description |
| Bond Length | C–C | Single bond connecting | |
| C–Br | Longest bond; weakest and most labile. | ||
| C–Cl | Stronger than C-Br; contributes to dipole moment. | ||
| C=O | Carbonyl double bond character.[4] | ||
| C–O(H) | Single bond with partial double bond character. | ||
| Bond Angle | O=C–O | Expanded angle due to lone pair repulsion. | |
| Br–C–Cl | Deviates from ideal |
Visualization: Stereochemical Connectivity
Physicochemical Profile
BCAA is a strong organic acid, significantly more acidic than acetic acid due to the inductive electron-withdrawing effects of the halogen atoms, which stabilize the carboxylate anion.
| Property | Value | Context |
| Molecular Weight | 173.39 g/mol | Heavy atom effect dominates mass. |
| Physical State | Crystalline Solid | Hygroscopic; low melting point.[1][2] |
| Melting Point | 27.5 – 31.5 °C | Solid at room temp, liquefies easily.[1][2] |
| Boiling Point | 210 – 212 °C | High due to hydrogen bonding dimerization. |
| pKa | 1.39 ± 0.10 | Strong acid (cf. Acetic acid pKa = 4.76). |
| LogP | 1.08 | Moderate lipophilicity; permeable to cell membranes. |
| Solubility | High | Soluble in water, methanol, acetone. |
Spectroscopic Characterization
Identification of BCAA relies on specific spectral signatures resulting from the deshielding effect of the halogens.
Nuclear Magnetic Resonance (NMR)
-
H NMR (300 MHz, CDCl
):-
~5.7 – 6.0 ppm (s, 1H): The methine proton (
) is heavily deshielded by the two halogens and the carboxyl group. It typically appears as a singlet.[5] -
~10-12 ppm (bs, 1H): Carboxyl proton (COOH), exchangeable with
.
-
~5.7 – 6.0 ppm (s, 1H): The methine proton (
-
C NMR:
-
~165-170 ppm: Carbonyl carbon (
). -
~40-55 ppm: Alpha carbon (
), shifted upfield relative to dichloroacetic acid due to the "heavy atom effect" of bromine.
-
~165-170 ppm: Carbonyl carbon (
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): Weak or absent due to stability issues. -
Key Fragments:
Formation & Synthesis
Environmental Formation (DBP)
BCAA forms during water chlorination when natural organic matter (NOM) reacts with free chlorine in the presence of bromide ions (
Laboratory Synthesis
Protocol: Bromination of chloroacetic acid.
-
Reagents: Chloroacetic acid, molecular bromine (
), catalyst ( or red phosphorus). -
Conditions: Hell-Volhard-Zelinsky reaction conditions (high temperature, anhydrous).
-
Purification: Fractional distillation under reduced pressure (to prevent thermal decomposition).
Toxicological Mechanism
BCAA is cytotoxic and genotoxic. Its mechanism differs from trihalomethanes, focusing on the inhibition of specific metabolic enzymes and the generation of reactive oxygen species (ROS).
GST-Zeta Inhibition Pathway
BCAA acts as a suicide inhibitor of Glutathione S-Transferase Zeta (GST-
-
Mechanism: BCAA binds to the active site of GST-
, leading to covalent modification and irreversible inactivation. -
Consequence: Accumulation of maleylacetoacetate and fumarylacetoacetate (toxic tyrosine metabolites) and glyoxylate, inducing oxidative stress and potential hepatocarcinogenicity.
Oxidative Stress & DNA Damage
BCAA exposure correlates with increased levels of 8-hydroxydeoxyguanosine (8-OHdG) , a biomarker of oxidative DNA damage.
Analytical Protocol (GC-ECD)
The standard method for quantifying BCAA in water is EPA Method 552.2 (or updated 552.3).
Principle
Acidic liquid-liquid extraction followed by derivatization to the methyl ester (Methyl Bromochloroacetate) to increase volatility for Gas Chromatography (GC) analysis with Electron Capture Detection (ECD).
Step-by-Step Workflow
-
Sample Preservation: Collect samples in amber glass vials with ammonium chloride (
) to arrest formation of further DBPs. -
Extraction:
-
Adjust sample pH to < 0.5 using concentrated sulfuric acid.
-
Add extraction solvent: Methyl tert-butyl ether (MTBE).
-
Add salting agent: Sodium sulfate (
) to enhance phase separation. -
Agitate vigorously for 2 minutes; allow phases to separate.
-
-
Derivatization (Methylation):
-
Transfer the organic (MTBE) layer to a reaction vial.
-
Add acidic methanol (
in MeOH). -
Heat at
for 2 hours. This converts BCAA to Methyl Bromochloroacetate .
-
-
Neutralization:
-
Add saturated sodium bicarbonate (
) solution to neutralize excess acid.
-
-
Analysis (GC-ECD):
-
Column: DB-1701 or DB-5 capillary column.
-
Detector: ECD (highly sensitive to halogens).
-
Quantitation: Internal standard method (e.g., using 1,2,3-trichloropropane).
-
References
-
National Toxicology Program (NTP). (2009).[3] Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 549. Link
-
U.S. Environmental Protection Agency (EPA). (2003).[3] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and GC-ECD.[3]Link
-
World Health Organization (WHO). (2004).[3] Bromochloroacetic Acid in Drinking-water.[2][3][9] Background document for development of WHO Guidelines for Drinking-water Quality. Link
-
Plewa, M. J., et al. (2010). Mammalian Cell Cytotoxicity and Genotoxicity of the Haloacetic Acids. Environmental Science & Technology, 44(17), 6661-6667. Link
-
PubChem. (n.d.).[2] Bromochloroacetic Acid - Compound Summary.[2][3] National Library of Medicine.[3] Link
Sources
- 1. BROMOCHLOROACETIC ACID | 5589-96-8 [chemicalbook.com]
- 2. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CALCULLA - Table of bond lengths in chemical molecules [calculla.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Bromoacetic acid(79-08-3) 1H NMR spectrum [chemicalbook.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. epa.gov [epa.gov]
An In-Depth Technical Guide to the Synthesis of Bromochloroacetic Acid
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. S. Adimurthy, G. Ramachandraiah, A. V. Bedekar, S. Ghosh, B. C. Ranu and P. K. Ghosh, “Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor,” Green Chemistry, Vol. 8, No. 10, 2006, pp. 916-922. doi10.1039/b606586d - References - Scientific Research Publishing [scirp.org]
Technical Monograph: Bromochloroacetic Acid (BCAA)
Stability, Reactivity, and Analytical Profiling
Executive Technical Summary
Bromochloroacetic acid (BCAA; CAS 5589-96-8) is a mixed haloacetic acid (HAA) primarily encountered as a disinfection byproduct (DBP) in water treatment and as a specialized intermediate in organic synthesis. Unlike symmetrical HAAs (e.g., dichloroacetic acid), BCAA possesses a chiral center at the
This guide synthesizes the stability profile of BCAA, distinguishing between its kinetic inertness in environmental aqueous matrices and its high reactivity within biological systems—specifically its role as a "suicide substrate" for Glutathione S-Transferase Zeta (GST-
Physicochemical Characterization
BCAA exists as a hydrophilic, crystalline solid at room temperature. Its acidity is comparable to other di-haloacetic acids, existing almost exclusively as the bromochloroacetate anion at physiological and environmental pH.
| Property | Value | Context/Implication |
| Molecular Formula | Mixed halogenation increases polarizability vs. chlorinated analogs. | |
| Molecular Weight | 173.39 g/mol | Moderate volatility; amenable to GC analysis after derivatization. |
| pKa | ~1.40 (Predicted) | Dominant Species: Anionic (pH > 3.0).[1] |
| Boiling Point | 215°C (760 mmHg) | High BP requires derivatization (methylation) for gas chromatography. |
| Density | 1.985 g/mL | Significantly denser than water; sinks in aqueous spills. |
| Solubility | High (Water, Methanol) | Readily mobile in aqueous environments; low sorption to soil/sediment.[1] |
| Chirality | Yes (1 Chiral Center) | Exists as (+) and (-) enantiomers; biological metabolism is stereoselective. |
Stability Dynamics & Environmental Fate
3.1 Hydrolytic Stability
In abiotic aqueous environments (pH 5–9), BCAA is kinetically stable. The steric bulk of the bromine and chlorine atoms, combined with the electrostatic repulsion of the carboxylate anion, inhibits nucleophilic attack by water or hydroxide ions.
-
Environmental Half-life: Estimated > years at neutral pH.
-
Implication: BCAA persists in drinking water distribution systems unless removed by biodegradation or adsorption (GAC).
3.2 Photostability
BCAA lacks a chromophore capable of absorbing sunlight efficiently in the troposphere (absorption
3.3 Thermal Stability
Stable under standard laboratory storage conditions (4°C). Thermal decomposition releases toxic fumes of hydrogen bromide (HBr), hydrogen chloride (HCl), and carbon monoxide.
Biological Reactivity: The Suicide Inhibition Mechanism
While chemically stable in water, BCAA is highly reactive in vivo. It acts as a suicide substrate for the enzyme Glutathione S-Transferase Zeta (GST-
4.1 Mechanism of Action
-
Glutathione Conjugation: GST-
catalyzes the nucleophilic attack of Glutathione (GSH) on the -carbon of BCAA, displacing a halide (typically bromide due to better leaving group ability). -
Hemithioacetal Formation: The resulting
-( -halocarboxymethyl)glutathione intermediate is unstable. -
Enzyme Inactivation: This intermediate hydrolyzes to form a reactive hemithioacetal, which can covalently bind to a nucleophilic residue within the GST-
active site, permanently inactivating the enzyme. -
Metabolic Consequence: Loss of GST-
/MAAI activity blocks tyrosine catabolism, leading to the accumulation of maleylacetone and maleylacetoacetate, which are alkylating agents that cause oxidative stress and DNA damage.
Figure 1: The suicide inhibition pathway of GST-Zeta by BCAA. The reactive intermediate covalently modifies the enzyme, halting the tyrosine degradation pathway.
Chemical Reactivity & Synthesis
5.1 Synthetic Protocol (Laboratory Scale)
BCAA is synthesized via the bromination of chloroacetic acid. This method utilizes a bromide/bromate redox couple to generate reactive bromine species in situ.
Reagents:
-
Chloroacetic acid (1.0 eq)
-
Sodium Bromide (NaBr) / Sodium Bromate (
) (2:1 molar ratio)[1] -
Sulfuric Acid (
, conc.)
Protocol:
-
Dissolution: Dissolve chloroacetic acid in water. Add NaBr and
. -
Acidification: Slowly add concentrated
dropwise while maintaining temperature between 40–60°C. Caution: Exothermic reaction evolving vapors. -
Reflux: Heat the mixture to 70–80°C for 2–4 hours to ensure complete substitution.
-
Isolation: Extract the aqueous mixture with diethyl ether or MTBE. Dry the organic layer over
. -
Purification: Remove solvent under reduced pressure. Recrystallize from benzene/petroleum ether or distill under vacuum (if liquid) to obtain pure BCAA.
5.2 Nucleophilic Substitution Utility
The
-
Reaction Type:
Substitution. -
Leaving Group Order: Bromide is displaced preferentially over chloride (
). -
Application: Reaction with carbazole or amines to form
-substituted acetic acid derivatives.
Figure 2: General reactivity scheme for BCAA in organic synthesis, highlighting the preferential displacement of bromine.
Analytical Methodologies (EPA Method 552.3)[2]
Accurate quantification of BCAA in water requires derivatization to increase volatility and decrease polarity. The standard protocol is EPA Method 552.3 .[2][3]
6.1 Workflow Overview
-
Preservation: Samples are treated with
(to stop chlorination) and acidified to pH < 0.5 with to protonate the acid. -
Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or TAME.
-
Derivatization: Acidic methanol (
in MeOH) converts BCAA to Methyl Bromochloroacetate . -
Neutralization: Saturated
is added to neutralize the acid. -
Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD).
Key Analytical Parameter:
-
Target Derivative: Methyl Bromochloroacetate
-
Detector: ECD (highly sensitive to halogens).
-
Interference: Co-elution with other HAAs is possible; confirmation on a secondary column (e.g., DB-1701 vs. DB-5) is recommended.
Figure 3: Analytical workflow for EPA Method 552.3. Critical step: Acidic methylation to render BCAA volatile for GC analysis.
Handling & Safety Profile
-
Hazard Classification: Corrosive, Potential Carcinogen (Group 2B).
-
Acute Toxicity: Causes severe skin burns and eye damage. Inhalation of vapors can cause respiratory irritation.
-
Chronic Toxicity: Linked to liver tumors in rodent models (via the GST-
pathway described above).[1] -
PPE Requirements:
-
Nitrile or laminate film gloves (standard latex offers poor protection against halogenated acids).
-
Chemical fume hood is mandatory for synthesis or derivatization steps involving heating.
-
References
-
Adimurthy, S., et al. (2006).[1] "Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor." Green Chemistry, 8, 916-922.
-
Anders, M. W., et al. (2004). "Glutathione transferase zeta-catalyzed bioactivation of dichloroacetic acid: reaction of glyoxylate with amino acid nucleophiles." Chemical Research in Toxicology, 17(5), 650-662.
-
U.S. EPA. (2003).[1] "Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection." EPA Document.
-
National Toxicology Program (NTP). (2009).[1] "Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice." NTP Technical Report Series, 549.
-
World Health Organization (WHO). (2004).[1] "Brominated Acetic Acids in Drinking-water." Background document for development of WHO Guidelines for Drinking-water Quality.
Sources
Technical Guide: Mechanism of Formation and Toxicology of Bromochloroacetic Acid (BCAA)
This guide provides an in-depth technical analysis of the formation, kinetics, and toxicological mechanisms of bromochloroacetic acid (BCAA), tailored for researchers and pharmaceutical scientists.
Executive Summary
Bromochloroacetic acid (BCAA, CAS: 5589-96-8) is a mixed-halogenated disinfection byproduct (DBP) formed during the chlorination or chloramination of water containing bromide (
For drug development professionals, BCAA is of critical interest due to its unique mechanism of action: it functions as a suicide substrate for Glutathione S-Transferase Zeta (GST-
Physicochemical Fundamentals
BCAA exists primarily as a haloacetate anion at physiological and environmental pH (
| Property | Value | Relevance |
| Formula | Mixed halogenation increases lipophilicity vs. | |
| Molecular Weight | 173.39 g/mol | Intermediate mobility in reverse osmosis membranes. |
| pKa | ~1.35 | Fully dissociated in blood and drinking water (pH 6–8). |
| Boiling Point | 215°C | Semi-volatile; requires derivatization for GC analysis. |
| Partition Coeff ( | 1.08 | Moderate membrane permeability; facilitates cellular uptake. |
Mechanism of Formation in Water
The formation of BCAA is not a single-step reaction but the result of a competitive kinetic system involving hypochlorous acid (
The Bromine-Chlorine Switch
When chlorine is added to water containing bromide,
Because
Precursor Pathways: Phenolic Ring Cleavage
The primary precursors for BCAA are phenolic moieties within humic and fulvic acids (NOM). The mechanism follows an electrophilic aromatic substitution followed by oxidative ring cleavage.
-
Substitution:
attacks the activated phenol ring (ortho/para direction) faster than . -
Mixed Halogenation: If the
ratio is moderate, the ring may acquire both halogens (e.g., 2-bromo-4-chlorophenol intermediates). -
Ring Cleavage: Continued oxidation disrupts aromaticity, converting the ring into diketones or hydroxy-quinones.
-
Haloform-Type Reaction: The aliphatic side chains undergo base-catalyzed halogenation and hydrolysis, releasing dihaloacetic acids.
Diagram 1: Mechanistic Pathway of BCAA Formation
This diagram illustrates the competitive kinetics and structural transformation from phenolic precursors to BCAA.
Caption: Competitive halogenation pathway where HOBr preferentially initiates substitution, followed by chlorination and oxidative cleavage to yield BCAA.
Toxicological Mechanism: GST-Zeta Inhibition
For pharmaceutical scientists, the toxicology of BCAA is distinct from other DBPs. It acts as a mechanism-based inactivator (suicide substrate) of Glutathione S-Transferase Zeta (GST-
The Suicide Inhibition Loop
-
Metabolic Activation: GST-
catalyzes the dehalogenation of BCAA to glyoxylate. -
Covalent Binding: During this catalytic cycle, a reactive intermediate (likely an acyl halide or radical) covalently binds to the enzyme's active site, permanently inactivating it.
-
Pathway Blockade: Inactivation of GST-
/MAAI blocks the tyrosine catabolism pathway. -
Toxin Accumulation: This blockade causes the accumulation of maleylacetone and maleylacetoacetate , which are potent alkylating agents. These accumulated metabolites are responsible for the observed cytotoxicity and potential hepatocarcinogenicity.
Diagram 2: GST-Zeta Suicide Inhibition Pathway
Caption: BCAA acts as a suicide substrate for GST-Zeta, blocking the conversion of toxic Maleylacetoacetate to non-toxic metabolites.
Experimental Protocols
Haloacetic Acid Formation Potential (HAAFP)
To study BCAA formation mechanisms, researchers use the Uniform Formation Conditions (UFC) or Formation Potential (FP) test. This protocol maximizes precursor conversion to determine the theoretical upper limit of BCAA formation.
Protocol Steps:
-
Sample Preparation: Filter water sample (0.45 µm) to remove particulates but retain Dissolved Organic Carbon (DOC).
-
Buffering: Adjust pH to
using a borate buffer. This standardizes the base-catalyzed hydrolysis steps. -
Dosing: Add sodium hypochlorite (
) to achieve a free chlorine residual of after incubation.-
Note: If studying bromide effects, spike with
before chlorination.
-
-
Incubation: Incubate headspace-free at
for 24 hours (UFC) or 7 days (FP). -
Quenching: Add Ammonium Chloride (
) or Sodium Sulfite ( ) .-
Critical: Ammonium chloride converts free chlorine to chloramines, stopping oxidative formation but preserving HAAs. Sulfite reduces all oxidants but can degrade certain brominated species if pH is not controlled.
-
-
Extraction: Acidify to pH < 0.5 with concentrated
. Extract with Methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2,3-trichloropropane). -
Derivatization: Methylate using acidic methanol (
in MeOH) at for 2 hours. -
Analysis: Analyze via GC-ECD (Gas Chromatography - Electron Capture Detection) per EPA Method 552.2.
Analytical Detection Parameters
| Parameter | Specification | Notes |
| Method | EPA 552.2 / 552.3 | Liquid-Liquid Extraction + GC-ECD. |
| Column | DB-5ms or DB-1701 | Non-polar/mid-polar phases separate BCAA from DBAA/DCAA. |
| Detection Limit | ~0.016 µg/L | Highly sensitive due to halogen electronegativity. |
| Interferences | Co-elution with DBAA | Requires optimized temperature ramp (e.g., 35°C hold, then 10°C/min). |
References
-
World Health Organization (WHO). Bromochloroacetic Acid in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. [Link]
-
National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice. NTP TR 549. [Link]
-
Plewa, M. J., et al. Mammalian Cell Cytotoxicity and Genotoxicity of the Haloacetic Acids.[1] Environmental Science & Technology. [Link]
-
Anders, M. W., et al. Inactivation of glutathione transferase zeta by dichloroacetic acid and other fluorine-lacking alpha-haloalkanoic acids. Chemical Research in Toxicology. [Link]
Sources
Technical Guide: Toxicological Profile of Bromochloroacetic Acid (BCAA)
This technical guide provides a comprehensive toxicological profile of Bromochloroacetic Acid (BCAA), synthesizing current regulatory data, mechanistic insights, and experimental protocols.
Executive Summary
Bromochloroacetic acid (BCAA; CAS RN 5589-96-8) is a mixed-haloacetic acid (HAA) formed as a disinfection by-product (DBP) during water chlorination. While not currently regulated individually within the US EPA's HAA5 group, BCAA is a potent hepatocarcinogen and reproductive toxicant in rodent models. Its toxicity profile is distinct from its chlorinated analogs (e.g., DCAA, TCAA) due to the enhanced alkylating potential of the bromine substituent. This guide details the pharmacokinetics, molecular mechanisms of action, and validated protocols for assessing BCAA toxicity in drug development and environmental safety contexts.
Physicochemical Characterization
BCAA is a di-halogenated acetic acid where the alpha-carbon is substituted with one bromine and one chlorine atom. This structural asymmetry creates a chiral center, though BCAA is typically found as a racemic mixture in aqueous environments.
| Property | Value | Relevance to Toxicology |
| Formula | C₂H₂BrClO₂ | Mixed halogenation increases lipophilicity vs. DCAA. |
| Mol. Weight | 173.39 g/mol | Facilitates rapid transmembrane transport. |
| pKa | ~1.3 (Predicted) | Exists almost exclusively as the anion (bromochloroacetate) at physiological pH. |
| Solubility | High (Water) | Readily bioavailable via drinking water; rapid systemic absorption. |
| Stability | Thermally unstable | Decomposes to glyoxylic acid; requires careful handling in ex vivo assays. |
Toxicokinetics and Metabolism
Understanding the metabolic fate of BCAA is critical, as its toxicity is mediated largely by its metabolic intermediates and its effect on specific enzymes.
Absorption and Distribution
BCAA is rapidly absorbed from the gastrointestinal tract (Tmax < 1.5 hours). Due to its low plasma protein binding and small molecular size, it distributes readily to highly perfused organs, specifically the liver and kidney , which are the primary target organs for toxicity.
Metabolic Pathway & Suicide Inhibition
The metabolism of BCAA parallels that of Dichloroacetic acid (DCA) but with faster kinetics due to the better leaving group ability of bromine. The cytosolic enzyme Glutathione S-Transferase Zeta 1 (GSTZ1) is the obligate metabolizer.
-
Mechanism: GSTZ1 catalyzes the displacement of a halide by glutathione (GSH) to form S-(alpha-halocarboxymethyl)glutathione.
-
Suicide Inhibition: During catalysis, a reactive intermediate covalently binds to the GSTZ1 active site, irreversibly inactivating the enzyme. This leads to a phenomenon where chronic exposure inhibits the organism's ability to metabolize the toxin, altering pharmacokinetics over time.
Visualization of Metabolic Pathway
The following diagram illustrates the biotransformation of BCAA and the mechanism of GSTZ1 inactivation.
Figure 1: Metabolic pathway of BCAA showing the GSTZ1-mediated conversion to glyoxylate and the parallel suicide inhibition pathway that depletes enzymatic capacity.
Molecular Mechanisms of Toxicity
BCAA exerts toxicity through three primary mechanisms, distinct from simple acid-base effects.
-
Oxidative Stress & Lipid Peroxidation: BCAA induces the formation of Reactive Oxygen Species (ROS), leading to lipid peroxidation (measured as TBARS) and oxidative DNA damage (8-OHdG adducts). This is a key driver for its hepatocarcinogenicity.
-
GAPDH Inhibition: BCAA inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) via alkylation of the active site cysteine. The potency of inhibition correlates directly with the alkylating potential (Bromine > Chlorine), disrupting glycolysis and cellular energy homeostasis.
-
Perturbation of Glyoxylate Metabolism: By inactivating GSTZ1 (which also functions as maleylacetoacetate isomerase), BCAA disrupts tyrosine catabolism, leading to the accumulation of toxic intermediates.
Toxicological Profile
Carcinogenicity
The National Toxicology Program (NTP) has established clear evidence of carcinogenicity for BCAA in rodent models.
-
Mice (B6C3F1): Significant increases in hepatocellular adenoma, carcinoma, and hepatoblastoma.[1][2]
-
Rats (F344/N): Significant increases in malignant mesothelioma (males) and adenomas of the large intestine (both sexes).[1][2][3]
-
IARC Classification: Group 2B (Possibly carcinogenic to humans).[4]
Genotoxicity
Unlike TCAA (which is largely non-genotoxic), BCAA exhibits genotoxic activity :
-
Ames Test: Positive in Salmonella typhimurium strains TA100 and TA98 (with and without S9 activation).
-
Comet Assay: Induces DNA strand breaks in CHO cells and human lymphoblasts.
-
Micronucleus Assay: Positive in peripheral blood erythrocytes of mice.
Reproductive & Developmental Toxicity
BCAA is a confirmed reproductive toxicant.[4]
-
Females: Reduced fertility, decreased number of implants, and reduced live fetuses.[5]
-
Males: At high doses, disruption of spermatid differentiation and epididymal sperm motility.
Quantitative Toxicity Data Summary
| Endpoint | Species | Value | Reference |
| LD50 (Acute Oral) | Rat | ~1700 mg/kg | [NTP TR 549] |
| NOAEL (Reproductive) | Rat (Female) | 4.7 mg/kg/day | [REACH Dossier] |
| LOAEL (Developmental) | Rat | 50 mg/kg/day | [NTP RDGT96001] |
| Cancer Potency | Mouse (Liver) | High (Clear Evidence) | [NTP TR 549] |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols utilize "best practice" controls specific to haloacetic acids.
Protocol A: Optimized Alkaline Comet Assay for BCAA
Purpose: To assess single-strand DNA breaks in mammalian cells while controlling for cytotoxicity-induced false positives.
-
Cell Preparation:
-
Use CHO-K1 or HepG2 cells. Seed at
cells/well in 6-well plates. -
Critical Step: Pre-incubate cells with 100 µM diethyl maleate (DEM) if testing for GST-depletion sensitivity.
-
-
Exposure:
-
Treat cells with BCAA (0.5 mM to 5 mM) for 4 hours.
-
Control: Positive control: Ethyl methanesulfonate (EMS, 2 mM). Negative control: 0.5% DMSO.
-
Viability Check: Perform Trypan Blue exclusion immediately post-exposure. Reject assay if viability < 70%.
-
-
Lysis & Electrophoresis:
-
Embed cells in 0.5% Low Melting Point agarose on slides.
-
Lyse: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10, 4°C for 1 hour.
-
Unwinding: Alkaline buffer (pH > 13) for 20 mins.
-
Run: 25V, 300mA for 20 mins.
-
-
Analysis:
-
Stain with SYBR Gold. Score 50 cells/slide using image analysis software (e.g., CometScore).
-
Metric: % Tail DNA is the most robust indicator for BCAA-induced damage.
-
Protocol B: Chronic Bioassay Design (Water Administration)
Purpose: Long-term carcinogenicity assessment mimicking human exposure routes.
-
Route: Drinking water (ad libitum). Note: Gavage causes bolus effects that do not reflect DBP exposure.
-
Buffer: BCAA solutions must be buffered to pH 6.5–7.5 using NaOH. Unbuffered acid causes palatability issues and esophageal irritation, confounding results.
-
Stability: Change water solutions every 3-4 days. BCAA degrades slowly in water; verify concentration via GC-ECD.
-
Sentinel Animals: Include a satellite group for interim sacrifice (e.g., 6 months) to assess GSTZ1 activity levels in the liver.
Experimental Workflow Diagram
Figure 2: Step-wise experimental decision tree for characterizing BCAA toxicity, moving from in vitro screening to chronic in vivo bioassays.
References
-
National Toxicology Program (NTP). (2009).[6] Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice (Drinking Water Studies).[2][6] NTP TR 549.[6] Link
-
International Agency for Research on Cancer (IARC). (2013). Bromochloroacetic Acid.[1][2][4][7][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101. Link
-
Richardson, S. D., et al. (2007).[10] Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.[10] Link
-
Plewa, M. J., et al. (2010).[1] Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products.[4][11][12] Environmental and Molecular Mutagenesis.[8][11] Link
-
Schultz, I. R., et al. (2002). Toxicokinetics of bromochloroacetic acid in the male F344 rat. Toxicology and Applied Pharmacology.[4] Link
-
Anderson, W. B., et al. (2000). Glutathione transferase zeta-catalyzed biotransformation of dichloroacetic acid and other alpha-haloacids.[13][14][15][16] Chemical Research in Toxicology. Link
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- 2. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discussion - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Inactivation of glutathione transferase zeta by dichloroacetic acid and other fluorine-lacking alpha-haloalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutathione transferase zeta-catalyzed biotransformation of dichloroacetic acid and other alpha-haloacids - PubMed [pubmed.ncbi.nlm.nih.gov]
bromochloroacetic acid carcinogenicity studies
An In-depth Technical Guide to the Carcinogenicity of Bromochloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromochloroacetic acid (BCAA) is a disinfection byproduct (DBP) commonly found in chlorinated drinking water, arising from the reaction of chlorine with natural organic matter in the presence of bromide ions[1][2]. Classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP), BCAA has been the subject of extensive toxicological investigation[1][3][4]. This technical guide provides a comprehensive analysis of the carcinogenicity studies of BCAA, synthesizing data from pivotal animal bioassays, exploring its genotoxic potential, and elucidating its proposed metabolic and carcinogenic modes of action. Evidence from two-year drinking water studies in rodents demonstrates clear carcinogenic activity, including the induction of liver tumors in mice and malignant mesotheliomas and large intestine adenomas in rats[5][6][7]. Mechanistic data suggest a plausible genotoxic mode of action involving metabolic activation, oxidative stress, and subsequent DNA damage[1][8]. This document serves as a critical resource for professionals engaged in toxicology, risk assessment, and pharmaceutical development, offering detailed experimental insights and a robust framework for understanding the carcinogenic risk associated with BCAA.
Introduction and Regulatory Standing
Bromochloroacetic acid (CAS No. 5589-96-8) is a haloacetic acid and a significant, non-volatile component of the mixture of disinfection byproducts in municipal water supplies[1]. Its presence is a direct consequence of necessary water treatment processes, making human exposure widespread[5]. The toxicological profile of BCAA and its potential to contribute to human cancer risk have prompted rigorous evaluation by global health and environmental agencies.
Classification by Authoritative Bodies
-
International Agency for Research on Cancer (IARC): BCAA is classified in Group 2B , "possibly carcinogenic to humans"[1][3][9]. This classification is based on sufficient evidence of carcinogenicity in experimental animals but inadequate evidence in humans[1].
Evidence from In Vivo Carcinogenicity Bioassays
The most compelling evidence for BCAA's carcinogenicity comes from two-year chronic exposure studies in rodent models, which are the gold standard for assessing the carcinogenic potential of chemicals. The U.S. National Toxicology Program conducted definitive studies in F344/N rats and B6C3F1 mice, administering BCAA via drinking water to mimic the primary route of human exposure[5][8].
Causality in Experimental Design
The choice of drinking water as the administration route is critical for environmental relevance. The F344/N rat and B6C3F1 mouse are standard models in carcinogenicity testing due to their well-characterized genetic backgrounds and historical tumor incidence data, which provides a reliable baseline for detecting chemically-induced neoplastic changes. The two-year duration is designed to cover the majority of the animals' lifespan, allowing for the development of late-onset tumors.
Summary of Key Findings
The NTP studies revealed clear evidence of carcinogenic activity in both species, with distinct target organs.
-
In F344/N Rats:
-
Malignant Mesothelioma: A significant increase in the incidence of rare malignant mesotheliomas was observed in all exposed groups of male rats[1][5]. These tumors were found throughout the peritoneum on serosal surfaces of various organs[6].
-
Large Intestine Adenoma: Both male and female rats showed increased incidences of adenomas of the large intestine (colon and rectum), which are also uncommon tumors[1][5][11].
-
Mammary Gland Fibroadenoma: Female rats exhibited an increased multiplicity of mammary gland fibroadenomas[1][6].
-
-
In B6C3F1 Mice:
-
Hepatocellular Neoplasms: There was clear evidence of carcinogenicity in the liver of both male and female mice, with significantly increased incidences of hepatocellular adenoma and hepatocellular carcinoma[1][5][11].
-
Hepatoblastoma: Male mice also showed a dose-dependent increase in the incidence of hepatoblastoma, a rare and aggressive liver tumor[1][5][11].
-
Data Presentation: Tumor Incidence in 2-Year BCAA Studies
The following table summarizes the significant neoplastic findings from the NTP's 2-year drinking water studies.
| Species/Sex | Dose in Drinking Water (mg/L) | Target Organ | Neoplasm | Incidence |
| Male F344/N Rat | 0 (Control) | Peritoneum | Malignant Mesothelioma | 2/50 (4%) |
| 250 | 11/50 (22%) | |||
| 500 | 16/50 (32%) | |||
| 1000 | 13/50 (26%) | |||
| 0 (Control) | Large Intestine | Adenoma | 0/50 (0%) | |
| 1000 | 4/50 (8%) | |||
| Female F344/N Rat | 0 (Control) | Large Intestine | Adenoma | 0/50 (0%) |
| 1000 | 6/50 (12%) | |||
| Male B6C3F1 Mouse | 0 (Control) | Liver | Hepatocellular Adenoma or Carcinoma | 22/50 (44%) |
| 250 | 38/50 (76%) | |||
| 500 | 45/50 (90%) | |||
| 1000 | 44/50 (88%) | |||
| 0 (Control) | Liver | Hepatoblastoma | 1/50 (2%) | |
| 250 | 5/50 (10%) | |||
| 500 | 11/50 (22%) | |||
| 1000 | 17/50 (34%) | |||
| Female B6C3F1 Mouse | 0 (Control) | Liver | Hepatocellular Adenoma or Carcinoma | 6/50 (12%) |
| 250 | 32/50 (64%) | |||
| 500 | 41/50 (82%) | |||
| 1000 | 41/50 (82%) | |||
| (Source: Adapted from National Toxicology Program Technical Report 549)[5][8] |
Mechanistic Insights and Genotoxicity Profile
Understanding the mechanism by which a chemical induces cancer is crucial for risk assessment. For BCAA, evidence points towards a mode of action that involves genotoxicity, meaning it damages DNA[1][8].
Metabolic Activation and Oxidative Stress
The carcinogenicity of BCAA is likely linked to its metabolism. In both rats and humans, BCAA is biotransformed primarily in the liver cytosol[1]. This process is dependent on glutathione (GSH) and catalyzed by the enzyme Glutathione S-transferase-zeta (GST-zeta), yielding glyoxylate as a major metabolite[1].
Several lines of evidence support a genotoxic mechanism:
-
Metabolite Mutagenicity: The metabolite, glyoxylate, is known to be mutagenic in Salmonella typhimurium bacterial assays[1].
-
Oxidative DNA Damage: Studies have shown that BCAA can induce oxidative stress in the livers of mice, leading to the formation of 8-hydroxydeoxyguanosine (8-OHdG), a biomarker of oxidative DNA damage. This damage may contribute to its hepatocarcinogenicity[1][8].
-
Direct Genotoxicity: BCAA has tested positive in several genotoxicity assays. It is mutagenic in the Ames test with S. typhimurium and induces DNA damage in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells[1][8][12][13].
The proposed pathway suggests that the metabolism of BCAA, potentially coupled with the depletion of GST-zeta, leads to an environment of oxidative stress and the production of mutagenic metabolites, which collectively damage DNA and can initiate the carcinogenic process.
Mandatory Visualization: Proposed Carcinogenic Mode of Action
Caption: Proposed metabolic pathway and genotoxic mode of action for BCAA carcinogenicity.
Experimental Protocols: 2-Year Rodent Bioassay
The following outlines a standardized, self-validating protocol for a chronic carcinogenicity study of a chemical like BCAA, based on NTP guidelines. The integrity of such a study relies on rigorous controls and systematic data collection.
Step-by-Step Methodology
-
Animal Selection and Acclimatization:
-
Select purpose-bred, specific pathogen-free (SPF) F344/N rats and B6C3F1 mice, approximately 4-5 weeks of age.
-
Acclimatize animals to the laboratory environment for at least two weeks prior to study initiation. House them in controlled conditions (temperature, humidity, 12-hour light/dark cycle).
-
Provide standard rodent chow and water ad libitum.
-
-
Dose Formulation and Administration:
-
Prepare BCAA solutions in drinking water at specified concentrations (e.g., 0, 250, 500, 1000 mg/L).
-
Verify the concentration and stability of BCAA in the water periodically using analytical chemistry methods (e.g., GC-MS).
-
Provide the dosed water to the respective animal groups ad libitum. Refresh water bottles twice weekly.
-
-
In-Life Observations and Data Collection:
-
Conduct clinical observations twice daily to monitor for signs of toxicity (e.g., changes in appearance, behavior, palpable masses).
-
Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Measure water consumption weekly to calculate average daily dose (mg/kg/day).
-
-
Terminal Phase and Necropsy:
-
At the end of the 104-week study period, euthanize all surviving animals via CO₂ asphyxiation.
-
Perform a complete gross necropsy on all animals (including those that die prematurely). Examine all external surfaces, orifices, and internal organs.
-
Collect and preserve a comprehensive list of tissues from all animals in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process, embed in paraffin, section, and stain preserved tissues with hematoxylin and eosin (H&E).
-
A qualified veterinary pathologist must perform a microscopic examination of all tissues from control and high-dose groups. Tissues from lower-dose groups corresponding to organs with treatment-related lesions are also examined.
-
All neoplastic and non-neoplastic lesions are identified and graded for severity.
-
Mandatory Visualization: Experimental Workflow
Caption: Standard experimental workflow for a 2-year rodent carcinogenicity bioassay.
Synthesis and Conclusion
The weight of evidence from extensive toxicological research provides a strong basis for classifying bromochloroacetic acid as a carcinogen in experimental animals. The findings are consistent across two rodent species, with clear, statistically significant increases in tumors at multiple sites[6]. The liver is a primary target in mice, while rats develop rare tumors of the mesothelium and large intestine[5].
References
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. [Link]
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Frontiers. (2024). BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling. Frontiers in Oncology. [Link]
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Zhang, Y., & Han, W. (2017). Branched-chain amino acid metabolism in cancer. Journal of Nutritional Biochemistry. [Link]
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MDPI. (2024). Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. MDPI. [Link]
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ResearchGate. (2021). The effect of branched-chain amino acid supplementation on cancer treatment. ResearchGate. [Link]
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ASTAR. (2019). Branched-chain amino acids in tumors can be targeted to prevent and treat cancer. ASTAR Research. [Link]
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National Center for Biotechnology Information. (n.d.). Bromochloroacetic Acid. PubChem. [Link]
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World Health Organization. (2000). Brominated Acetic Acids in Drinking-water. WHO. [Link]
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National Toxicology Program. (2015). Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid. National Institutes of Health. [Link]
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National Toxicology Program. (2009). Abstract for TR-549: Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid. National Institutes of Health. [Link]
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Environmental Working Group. (n.d.). Bromochloroacetic acid. EWG Tap Water Database. [Link]
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National Toxicology Program. (2018). Studies of Cancer in Experimental Animals - Report on Carcinogens Monograph on Haloacetic Acids. National Institutes of Health. [Link]
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National Toxicology Program. (n.d.). NTP Technical Reports Index. National Institutes of Health. [Link]
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National Toxicology Program. (2021). Haloacetic Acids; 15th RoC 2021. National Institutes of Health. [Link]
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OEHHA. (2017). Initial Statement of Reasons: Bromochloroacetic Acid Proposition 65 Safe Harbors. California Office of Environmental Health Hazard Assessment. [Link]
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Sadeghi, H., et al. (2023). Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions. Frontiers in Oncology. [Link]
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Ericksen, R. E., et al. (2019). Loss of BCAA catabolism during carcinogenesis enhances mTORC1 activity and promotes tumor development and progression. Cell Metabolism. [Link]
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Evans, S., et al. (2020). Analysis of Cumulative Cancer Risk Associated with Disinfection Byproducts in United States Drinking Water. Environmental Health Perspectives. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Introduction to the Monographs on Bromochloroacetic Acid, Dibromoacetic Acid and Dibromoacetonitrile. IARC Monographs. [Link]
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Wang, Z., et al. (2023). Branched-Chain Amino Acid Metabolic Reprogramming and Cancer: Molecular Mechanisms, Immune Regulation, and Precision Targeting. Journal of Experimental & Clinical Cancer Research. [Link]
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National Toxicology Program. (2015). NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid. National Institutes of Health. [Link]
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An, H., & Kim, K. (2017). Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression. Journal of Cancer Prevention. [Link]
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Surratt, S., et al. (2019). New Perspectives for Cancer Hazard Evaluation by the Report on Carcinogens: A Case Study Using Read-Across Methods in the Evaluation of Haloacetic Acids Found as Water Disinfection By-Products. Environmental Health Perspectives. [Link]
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Le Curieux, F., et al. (1995). Comparative genotoxicity of halogenated acetic acids found in drinking water. Mutation Research/Genetic Toxicology. [Link]
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National Toxicology Program. (2015). Discussion - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid. National Institutes of Health. [Link]
-
D'Antona, G., et al. (2010). Branched-chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view. British Journal of Pharmacology. [Link]
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U.S. Environmental Protection Agency. (n.d.). Bromochloroacetic acid - Hazard Genotoxicity. EPA. [Link]
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IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. International Agency for Research on Cancer. [Link]
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IARC. (2024). Report of the Advisory Group to Recommend Priorities for the IARC Monographs during 2025–2029. International Agency for Research on Cancer. [Link]
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National Toxicology Program. (2018). Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. ResearchGate. [Link]
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bromochloroacetic acid occurrence in chlorinated water
An In-depth Technical Guide to the Occurrence of Bromochloroacetic Acid in Chlorinated Water
Authored by: Gemini, Senior Application Scientist
Abstract
Water disinfection by chlorination is a cornerstone of public health, yet it leads to the unintended formation of disinfection byproducts (DBPs). Among these, haloacetic acids (HAAs) represent a significant class of compounds with potential health concerns. This technical guide provides a comprehensive overview of Bromochloroacetic Acid (BCAA), a prevalent but often unregulated HAA. We will explore its formation chemistry, the key factors influencing its concentration in treated water, standardized analytical methodologies for its detection, and the current understanding of its toxicological and regulatory status. This document is intended for researchers, environmental scientists, and water quality professionals engaged in the study and management of drinking water safety.
Introduction: The Double-Edged Sword of Water Chlorination
The chlorination of drinking water is one of the most significant public health achievements of the 20th century, drastically reducing the incidence of waterborne diseases. However, this essential process has an unintended consequence: the reaction of chlorine with naturally occurring organic matter (NOM) and inorganic ions in source water produces a complex mixture of hundreds of disinfection byproducts (DBPs)[1][2].
DBPs are a diverse group of chemicals, with two of the most prominent classes being trihalomethanes (THMs) and haloacetic acids (HAAs)[2]. While regulations in many countries, including the United States, target specific THMs and HAAs, many other DBPs remain unmonitored[1][3]. Bromochloroacetic acid (C₂H₂BrClO₂), a member of the HAA family, is a DBP of emerging concern. It is formed when source water containing both organic matter and bromide ions is disinfected with chlorine[4][5]. Studies have indicated that brominated DBPs, including BCAA, may pose higher health risks than their chlorinated counterparts, underscoring the importance of understanding their occurrence and formation[3][6].
This guide offers a detailed examination of BCAA, providing the scientific foundation necessary to address its presence in treated water.
The Genesis of BCAA: Formation Chemistry
The formation of BCAA is not a simple, single-step reaction but a complex interplay between the disinfectant, natural organic matter (NOM), and the presence of bromide ions (Br⁻) in the source water[6].
The foundational reaction involves the oxidation of bromide by chlorine (hypochlorous acid, HOCl) to form hypobromous acid (HOBr), a powerful brominating agent[7].
HOCl + Br⁻ → HOBr + Cl⁻
Both hypochlorous acid and the newly formed hypobromous acid can then react with NOM. NOM, derived from decaying plant and animal matter, is a complex mixture of humic and fulvic acids which provide the carbon backbone for DBP formation[1][8]. The reaction proceeds through several intermediate steps, ultimately leading to the substitution of hydrogen atoms on an acetic acid precursor with both a bromine atom and a chlorine atom.
The relative speciation of HAAs is heavily dependent on the bromide concentration. In waters with high bromide content, the formation of brominated species like dibromoacetic acid and BCAA is favored over chlorinated species like dichloroacetic acid[4][7].
Factors Influencing BCAA Occurrence
The concentration of BCAA in finished drinking water is highly variable and depends on a multitude of physical and chemical parameters of the source water and the treatment process. Understanding these factors is critical for developing effective mitigation strategies.
| Factor | Effect on BCAA Formation | Causality & Field-Proven Insights |
| Bromide Ion (Br⁻) Concentration | Increases | This is the most critical precursor. Chlorine oxidizes bromide to hypobromous acid, the primary brominating agent. Higher initial bromide levels directly shift DBP speciation towards brominated forms like BCAA[4][7]. Sources can be natural or from saltwater intrusion[9]. |
| Natural Organic Matter (NOM) | Increases | NOM provides the organic carbon backbone for BCAA. The character of NOM (e.g., hydrophobic vs. hydrophilic content) also influences the yield and type of DBPs formed[1][7]. |
| Disinfectant Dose & Contact Time | Increases | Higher chlorine doses and longer contact times allow the formation reactions to proceed further, increasing the overall yield of HAAs, including BCAA[1][4]. This is a critical operational parameter to balance disinfection efficacy with DBP control. |
| pH | Complex Effect | HAA formation is generally favored at lower pH values (acidic conditions). However, the specific impact on BCAA can be complex due to competing reaction kinetics. |
| Temperature | Increases | Reaction rates are temperature-dependent. Higher water temperatures, often observed in summer months, accelerate the rate of DBP formation, leading to higher BCAA concentrations[1]. |
| Alternative Disinfectants | Decreases | Treatment with chloramines or chlorine dioxide generally produces substantially lower levels of HAAs compared to free chlorine[4]. However, pre-ozonation of high-bromide water can sometimes increase the formation of brominated DBPs upon subsequent chlorination[4]. |
Measured Occurrence in Chlorinated Drinking Water
BCAA is frequently detected in chlorinated water supplies, particularly those utilizing surface water sources, which tend to be richer in NOM and have more variable bromide levels[2]. Concentrations can range from below detection limits to nearly 20 µg/L[4].
| Study / Location | BCAA Concentration Range (µg/L) | Mean Concentration (µg/L) | Water Source Type | Reference |
| 35 Finnish Waterworks (1995) | 0.3 - 19 | Not specified | Various | [4] |
| Barcelona, Spain (1997-1998) | Not Detected - 15 | 8.8 (pre-chlorination) | Surface | [4][5] |
| U.S. Nationwide Study (2000-2002) | <2 - 15 | Not specified | Various | [10] |
| U.S. EPA Data (2000) | Not specified | 3.61 | Surface Water Systems | [9] |
| U.S. EPA Data (2000) | Not specified | 1.47 | Groundwater Systems | [9] |
| Various U.S. Utilities | 4.68 - 10.8 | Not specified | Surface (moderate-high bromide) | [4] |
Analytical Methodologies for BCAA Quantification
Accurate quantification of BCAA in water matrices requires sensitive and specific analytical methods due to its low concentrations (µg/L level) and the complexity of the sample matrix. The standard approach involves solvent extraction, chemical derivatization, and analysis by gas chromatography.
Self-Validating Protocol: EPA Method 552.2 (Adapted)
The U.S. Environmental Protection Agency (EPA) has established standardized methods for HAA analysis. The following protocol is based on the principles of EPA Method 552.2, a robust and widely used technique[9]. The logic of this multi-step process ensures both recovery of the analyte from the aqueous phase and its conversion into a form suitable for high-sensitivity detection.
Experimental Protocol: Determination of BCAA by GC-ECD
-
Sample Collection & Preservation:
-
Collect a 100 mL water sample in an amber glass vial to prevent photodegradation.
-
Dechlorinate the sample immediately by adding ammonium chloride. This quenches any residual chlorine, halting further DBP formation and ensuring the measured concentration reflects the sample at the time of collection.
-
Store the sample at 4°C until extraction.
-
-
Sample Preparation & Extraction (Causality: Isolation):
-
Adjust the pH of a 40 mL aliquot of the sample to <0.5 with concentrated sulfuric acid. Rationale: BCAA is an acid and exists as an anion in neutral water. Acidification protonates it to its non-ionic form (CHBrClCOOH), which is much less soluble in water and can be efficiently partitioned into an organic solvent.
-
Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard.
-
Shake vigorously for 2 minutes to perform a liquid-liquid extraction. The non-polar BCAA will move from the aqueous phase to the MTBE phase.
-
Allow the layers to separate and carefully collect the upper MTBE layer.
-
-
Derivatization (Causality: Volatilization):
-
Add 1 mL of acidic methanol solution to the MTBE extract.
-
Heat the vial at 50°C for 2 hours. Rationale: BCAA is a non-volatile carboxylic acid. Gas chromatography requires analytes to be volatile. This esterification step converts BCAA into its volatile methyl ester derivative (methyl bromochloroacetate), which can be readily vaporized in the GC inlet.
-
-
Neutralization and Final Extraction:
-
Cool the sample and neutralize the remaining acid with a saturated sodium bicarbonate solution.
-
Shake and collect the final MTBE extract for analysis.
-
-
Analysis (Causality: Detection & Quantification):
-
Inject 1-2 µL of the final extract into a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).
-
Rationale: The GC separates the components of the extract based on their boiling points and column interactions. The ECD is a highly sensitive detector specifically for electrophilic compounds, such as the halogenated BCAA methyl ester, allowing for detection at the sub-µg/L level[4][9].
-
Quantify the BCAA concentration by comparing the peak area to that of a calibration curve prepared from certified standards.
-
Toxicological Significance and Regulatory Landscape
The primary health concern associated with long-term exposure to many DBPs, including BCAA, is an increased risk of cancer[11]. The National Toxicology Program has conducted studies on BCAA, finding it caused an increased incidence of tumors in the large intestine, malignant mesotheliomas, and liver tumors in laboratory animals[4]. Based on such findings, the U.S. EPA has set a Maximum Contaminant Level Goal (MCLG) of zero for BCAA, indicating there is no level of this contaminant that is considered safe[12].
However, BCAA is not currently regulated under the EPA's Stage 2 Disinfectants and Disinfection Byproducts Rule. This rule regulates a group of five HAAs (HAA5), which includes dibromoacetic acid but not BCAA[1]. There is ongoing discussion in the scientific and regulatory communities about expanding the list of regulated HAAs to a group of nine (HAA9), which would include BCAA, to be more protective of public health[3]. In the absence of federal regulation, some states have taken action. For example, California's Office of Environmental Health Hazard Assessment (OEHHA) has established a No Significant Risk Level (NSRL) of 0.7 micrograms per day for BCAA under Proposition 65[13].
Conclusion
Bromochloroacetic acid is an unavoidable consequence of the essential practice of chlorinating water that contains natural organic matter and bromide. Its formation is governed by a predictable set of chemical and physical factors, offering clear avenues for potential mitigation through water treatment optimization. While robust analytical methods exist for its reliable quantification, its toxicological profile warrants further attention. The current regulatory landscape is evolving, but the scientific evidence underscores the need for continued monitoring and research to minimize public exposure to BCAA and other potentially harmful disinfection byproducts, thereby ensuring the continued safety and integrity of our drinking water supplies.
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Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (2012). International Agency for Research on Cancer. [Link]
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Bromochloroacetic Acid | C2H2BrClO2 | CID 542762. PubChem, National Institutes of Health. [Link]
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Brominated Acetic Acids in Drinking-water. (2003). World Health Organization. [Link]
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-
Bromochloroacetic acid in Drinking Water. TapWaterData, Environmental Working Group. [Link]
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Enhanced Formation of Brominated and Nitrogenous Disinfection Byproducts in Drinking Water Disinfection with Chlorocyanurates. (2016). Environmental Science & Technology. [Link]
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From Source to Household to Toxicity: A Comprehensive Study of Disinfection By-Products in California. (2020). UC Davis. [Link]
-
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Quantitative Evaluation of Regulatory Indicators for Brominated Haloacetic Acids in Drinking Water. (2023). Environmental Science & Technology. [Link]
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-
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- 9. cdn.who.int [cdn.who.int]
- 10. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ewg.org [ewg.org]
- 12. tapwaterdata.com [tapwaterdata.com]
- 13. oehha.ca.gov [oehha.ca.gov]
Methodological & Application
Application Note: Selective Alkylation using Bromochloroacetic Acid (BCAA)
This Application Note is designed for researchers in toxicology, medicinal chemistry, and chemical biology who require precise protocols for using Bromochloroacetic Acid (BCAA) . While widely recognized as a Disinfection By-Product (DBP), BCAA is a unique hetero-dihalo alkylating agent that offers specific utility in mechanistic toxicology and specialized organic synthesis due to the differential reactivity of its halogen substituents.
Introduction & Chemical Rationale
Bromochloroacetic acid (BCAA) is a mixed haloacetic acid featuring a chiral
Key Chemical Properties
| Property | Value | Relevance to Protocol |
| Formula | Bifunctional electrophile | |
| Leaving Groups | Bromide ( | Br is approx. 50–100x more labile than Cl in |
| pKa | ~1.3–1.4 | Exists as an anion (carboxylate) at physiological pH. |
| Chirality | Yes (Racemic mixture standard) | Enantioselective alkylation results in Walden inversion. |
The "Soft Electrophile" Advantage
BCAA is classified as a "soft electrophile." In biological systems, it preferentially targets soft nucleophiles (thiol groups of cysteine) over hard nucleophiles (amino groups of lysine or DNA bases) under physiological conditions. This property makes it an excellent tool for modeling oxidative stress and inhibiting GAPDH via active-site alkylation.
Mechanism of Action: The Leaving Group Hierarchy
The utility of BCAA lies in the kinetic hierarchy of its leaving groups. In a bimolecular nucleophilic substitution (
Reaction Logic:
-
Primary Alkylation: Nucleophile (
) attacks the -carbon. -
Selectivity: Bromide is displaced exclusively under mild conditions (
to ). -
Product: An
-chloro-carboxylic acid derivative ( ). -
Secondary Potential: The remaining chlorine atom allows for a second, slower substitution at higher temperatures, potentially acting as a short-range crosslinker.
Visualizing the Reaction Pathway
Caption: Kinetic hierarchy of BCAA alkylation. The reaction proceeds predominantly via bromide displacement, yielding an
Experimental Protocols
Protocol A: Selective S-Alkylation of Proteins (Cysteine Modification)
Application: Mimicking DBP-induced toxicity; GAPDH inhibition studies; Cysteine mapping.
Rationale: At neutral pH, cysteine thiols (
Materials:
-
Protein of interest (e.g., GAPDH,
). -
Buffer:
HEPES or Phosphate Buffer, pH 7.5 (Avoid Tris if high concentrations are used, though S-alkylation is faster than N-alkylation). -
Reagent:
BCAA stock in water (Prepare fresh; neutralize to pH 7 with dilute NaOH if acid form is used). -
Quench:
Dithiothreitol (DTT) or -Mercaptoethanol.
Step-by-Step Workflow:
-
Equilibration: Dilute protein to
in Buffer (pH 7.5). Keep on ice. -
Addition: Add BCAA stock to a final concentration of
(10x to 100x molar excess depending on cysteine accessibility). -
Incubation: Incubate at
for 30–60 minutes .-
Note: Do not heat. Heating may promote non-specific N-alkylation or Cl-displacement.
-
-
Quenching: Stop reaction by adding DTT to a final concentration of
. Incubate for 5 minutes. -
Purification: Remove excess reagents via desalting column (e.g., PD-10) or dialysis.
-
Validation: Analyze via Mass Spectrometry. Look for a mass shift of
(Addition of group: ).
Protocol B: Synthetic N-Alkylation (Preparation of -Chloro-Glycine Derivatives)
Application: Creating synthetic intermediates where a secondary electrophilic site (Cl) is preserved for later derivatization.
Materials:
-
Primary Amine (
). -
BCAA (
). -
Base: Diisopropylethylamine (DIPEA) (
). -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine and DIPEA in anhydrous DCM at
under inert atmosphere ( ). -
Controlled Addition: Add BCAA (dissolved in minimal DCM) dropwise over 10 minutes.
-
Critical: Maintain
to ensure kinetic selectivity for Br displacement.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature ( ) for 2–4 hours. -
Monitoring: Monitor by TLC or LC-MS. The product will be the mono-alkylated amine (
).-
Warning: If the reaction runs too long or too hot, the amine may displace the Chlorine as well, leading to double alkylation or polymerization.
-
-
Workup: Wash with
HCl (to remove unreacted amine/DIPEA), then Brine. Dry over . -
Storage: The
-chloro product is reactive. Store at .
Safety & Handling (Critical)
BCAA is a Category 2B Carcinogen (Reasonably anticipated to be a human carcinogen). It is a potent alkylating agent that can modify DNA.
-
Engineering Controls: ALWAYS use a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Deactivation: Quench spills or excess reagent with a solution of 10% Sodium Thiosulfate mixed with dilute NaOH. This nucleophilic mixture rapidly displaces both halogens, rendering the molecule less toxic (forming thiosulfate adducts).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Protein) | Protein thiols are oxidized (disulfides). | Pre-treat protein with |
| Multiple Alkylations | Excess BCAA or high temperature. | Reduce BCAA equivalents; strictly control temp at |
| Precipitation | pH is too low (Acid form is less soluble). | Ensure pH > 6.0 so BCAA exists as the soluble carboxylate anion.[1] |
| Mass Spec Confusion | Isotope patterns. | Remember Cl has a 3:1 ratio ( |
References
-
National Toxicology Program (NTP). (2009).[1] Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 549.
-
Plewa, M. J., et al. (2010). Mammalian Cell Cytotoxicity and Genotoxicity of the Haloacetic Acids, a Major Class of Drinking Water Disinfection Byproducts. Environmental Science & Technology.
-
Pals, J. A., et al. (2011).[2] Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. Environmental Science & Technology. (Demonstrates GAPDH inhibition mechanism).
-
World Health Organization (WHO). (2004).[1] Bromochloroacetic Acid in Drinking-water.[1][3][4] Background document for development of WHO Guidelines for Drinking-water Quality.
-
BenchChem. (2025). Bromoacetic Acid-d3 as an Alkylating Agent: Mechanism of Action. (General reference for haloacetic acid alkylation kinetics).
Sources
- 1. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nor-water.eu [nor-water.eu]
- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 4. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS analysis of bromochloroacetic acid in water samples
Application Note: High-Sensitivity Quantitation of Bromochloroacetic Acid (BCAA) in Potable Water via Micro-Liquid-Liquid Extraction and GC-MS
Abstract & Introduction
Bromochloroacetic acid (BCAA) is a genotoxic disinfection byproduct (DBP) formed during the chlorination of water containing bromide and natural organic matter (NOM). While regulated under the umbrella of Haloacetic Acids (HAA9), BCAA poses unique analytical challenges due to its amphiphilic nature and thermal instability compared to chlorinated analogs.
This protocol details a high-precision method for the analysis of BCAA in drinking water. Unlike EPA Method 552.3 which utilizes an Electron Capture Detector (ECD), this method employs Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. The use of MS provides definitive structural confirmation and superior selectivity against matrix interferences common in treated wastewater or surface water.
Key Performance Indicators:
-
Method Detection Limit (MDL): 0.08 µg/L
-
Linear Range: 0.1 – 20.0 µg/L
-
Derivatization: Acidic Methanol (Methylation)
Scientific Logic & Mechanism
The Challenge: Polarity & Volatility
BCAA (
-
Protonate the acid (pH < 0.5) to drive it into an organic solvent.
-
Derivatize the carboxyl group to a methyl ester to increase volatility and reduce polarity.
The Solution: Micro-LLE & Acidic Methanolysis
We utilize a modified EPA 552.3 approach.[1]
-
Extraction: Methyl tert-butyl ether (MTBE) is used with a high concentration of sodium sulfate. The salt increases the ionic strength of the aqueous phase ("salting out"), pushing the organic BCAA molecules into the MTBE phase.
-
Derivatization: Acidic methanol (
) converts BCAA to methyl bromochloroacetate. This reagent is safer than diazomethane and provides robust conversion, though it requires a heating step.
Workflow Visualization
Figure 1: Analytical workflow for BCAA analysis.[2] Colors denote process stages: Blue (Sample/Analysis), Red (Critical Reaction), Green (Extraction), Yellow (Adjustment).
Materials & Reagents
-
Solvents: MTBE (High Purity, HPLC Grade), Methanol (HPLC Grade).
-
Reagents: Sodium Sulfate (granular, anhydrous, baked at 400°C for 4 hrs), Sulfuric Acid (conc.), Sodium Bicarbonate.
-
Standards:
-
Target: Bromochloroacetic Acid (Standard Grade).
-
Surrogate: 2,3-Dibromopropionic acid (99%).
-
Internal Standard (IS): 1,2,3-Trichloropropane.[3]
-
Detailed Experimental Protocol
Step 1: Sample Preparation & Preservation
-
Collect 40 mL of sample in amber glass vials with PTFE-lined caps.
-
Immediate Action: Add 4 mg of Ammonium Chloride (
) to quench residual chlorine.-
Expert Insight: Failure to dechlorinate immediately allows chlorine to react with organic matter during transport, artificially elevating HAA levels.
-
Step 2: Micro-Liquid-Liquid Extraction (LLE)
-
Transfer 30 mL of the sample to a 40 mL VOA vial.
-
Add Surrogate Standard (2,3-Dibromopropionic acid) to a final concentration of 5.0 µg/L.
-
Add 1.5 mL of concentrated Sulfuric Acid (
).-
Safety: Exothermic reaction. Allow to cool slightly.
-
-
Add 12 g of anhydrous Sodium Sulfate (
) and shake immediately to dissolve. -
Add 3.0 mL of MTBE .
-
Vortex or shake vigorously for 2 minutes. Allow phases to separate (approx. 5 mins).
Step 3: Derivatization (Methylation)
-
Transfer 2 mL of the upper MTBE layer to a conical reaction vial.
-
Add 1.0 mL of 10% Sulfuric Acid in Methanol (freshly prepared).
-
Cap tightly and heat at 50°C for 2 hours in a heating block.
-
Mechanism:[4] Acid-catalyzed Fisher esterification.
-
Caution: Do not exceed 60°C; BCAA methyl ester is volatile.
-
Step 4: Neutralization & Final Workup
-
Cool the vial to room temperature.
-
Add 4.0 mL of saturated Sodium Bicarbonate (
) solution. -
Critical Step: Shake gently and vent frequently. The neutralization generates
gas which can burst the vial if not vented. -
Allow phases to separate.[1] Transfer the upper MTBE layer (containing the methyl esters) to a GC autosampler vial.
-
Add Internal Standard (1,2,3-Trichloropropane) to the final extract.[3]
GC-MS Analysis Parameters
Chromatographic Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI or DB-1701 (30m x 0.25mm x 0.25µm).
-
Note: DB-1701 provides better separation of tri-haloacetic acids, but DB-5MS is sufficient for BCAA.
-
-
Inlet: Splitless mode, 210°C. Purge flow 50 mL/min at 0.75 min.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
35°C for 10 min (Hold to separate solvent from early eluters).
-
Ramp 5°C/min to 65°C.
-
Ramp 20°C/min to 220°C.
-
Hold 2 min.
-
Mass Spectrometry (SIM Mode)
To achieve low-ppb sensitivity, operate in Selected Ion Monitoring (SIM) mode. We monitor the ions for the Methyl Ester of BCAA.
Target: Methyl Bromochloroacetate [5][6]
-
Molecular Weight: ~186.43 g/mol
-
Retention Time: ~14.5 min (system dependent).
| Analyte | Type | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Dwell Time (ms) |
| Methyl Bromochloroacetate | Target | 129 | 127, 131, 59 | 50 |
| Methyl 2,3-dibromopropionate | Surrogate | 151 | 153, 107 | 50 |
| 1,2,3-Trichloropropane | Int.[7] Std. | 75 | 77, 110 | 50 |
-
Expert Insight on Ions: While m/z 59 (
) is the base peak for many methyl esters, it is subject to high background noise. The cluster at m/z 127, 129, 131 corresponds to the fragment. The m/z 129 ion is the most intense due to the isotopic overlap of ( ) and ( ).
Results & Discussion
Data Calculation
Calculate the concentration (
- = Area of BCAA Quant Ion (m/z 129).
- = Area of IS Quant Ion (m/z 75).
- = Relative Response Factor established during calibration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | Incomplete Derivatization | Check water content in Methanol. Ensure heating block is actually at 50°C. |
| Broad Solvent Front | Water in Extract | Ensure strict phase separation after neutralization. Dry extract with extra |
| Variable Response | Inlet Activity | Clean liner and replace gold seal. Acidic extracts can activate active sites in the inlet. |
| Missing Peaks | pH too high | Verify sample pH is < 0.5 before extraction. If pH > 2, HAAs remain in water. |
Derivatization Logic Diagram
Figure 2: Chemical transformation during the derivatization step.
References
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[8][9]
-
World Health Organization. (2017). Guidelines for Drinking-water Quality: Brominated Acetic Acids.
-
Xie, Y. (2001). Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry. Penn State University. (Note: Generalized link to university repository as specific deep link is dynamic).
-
NIST Chemistry WebBook. Mass Spectrum of Methyl Bromochloroacetate.[7][10]
Sources
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 4. youtube.com [youtube.com]
- 5. ez.restek.com [ez.restek.com]
- 6. ez.restek.com [ez.restek.com]
- 7. Methane, bromochloro- [webbook.nist.gov]
- 8. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Acetic acid, bromo-, methyl ester [webbook.nist.gov]
Application Note: In Vitro Toxicology Profiling of Bromochloroacetic Acid (BCAA)
[1]
Introduction & Scientific Context
Bromochloroacetic acid (BCAA) is a haloacetic acid (HAA) disinfection byproduct formed during the chlorination of drinking water containing bromide and organic matter.[1] While regulated in some jurisdictions under total HAA limits, BCAA specifically exhibits a unique toxicological profile characterized by mixed-halogen properties.
Unlike its single-halogen counterparts (e.g., dichloroacetic acid or dibromoacetic acid), BCAA possesses both bromine and chlorine substituents, influencing its alkylating potential and lipophilicity. Current toxicological consensus identifies three primary mechanisms of action (MOA) for BCAA in mammalian cells:
-
Oxidative Stress: Rapid depletion of cellular glutathione (GSH) and generation of Reactive Oxygen Species (ROS).
-
Genotoxicity: Induction of DNA single-strand breaks (SSBs) and formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (
), leading to intrinsic apoptotic signaling.
This guide provides standardized, field-proven protocols to evaluate these endpoints in Chinese Hamster Ovary (CHO-K1) cells, the gold-standard model for HAA comparative toxicology.
Experimental Design Strategy
Cell Line Selection
-
Primary Model: CHO-K1 (Chinese Hamster Ovary) .[2]
-
Rationale: Extensive historical database for HAA toxicity (Plewa et al.), allowing for direct benchmarking against other DBPs. High sensitivity to alkylating agents.
-
-
Secondary Model: HepG2 (Human Hepatocellular Carcinoma) .
-
Rationale: Metabolic competence. BCAA is metabolized in the liver; HepG2 cells retain some Phase I/II enzyme activity relevant for bioactivation studies.
-
Dose-Finding Strategy
BCAA cytotoxicity is concentration-dependent. Based on established
| Experimental Group | Concentration Range ( | Purpose |
| Low Dose | 10, 50, 100 | Sub-cytotoxic; ideal for genotoxicity/ROS assays. |
| Mid Dose | 250, 500, 750 | Encompasses the |
| High Dose | 1000, 2000, 3000 | Evaluation of acute necrosis and total cell kill. |
CRITICAL CONTROL: BCAA is an acid (
approx. 1.39). Stock solutions must be pH-adjusted to 7.4 using NaOH prior to addition to cell culture media. Failure to neutralize will result in false-positive toxicity due to media acidification.
Protocol 1: Chronic Cytotoxicity Profiling (72h)
This assay establishes the toxic potency (
Materials
-
Cell Line: CHO-K1 (ATCC CCL-61).
-
Media: F12-K Medium + 10% FBS + 1% Pen/Strep.
-
Reagents: AlamarBlue (Resazurin) or CellTiter-Glo (ATP quantification). Note: Avoid MTT if assessing mitochondrial specific toxicity, as HAAs can interfere with succinate dehydrogenase activity.
-
BCAA Stock: 100 mM in sterile water (pH adjusted to 7.2).
Step-by-Step Methodology
-
Seeding: Plate CHO-K1 cells at density of
cells/well in 96-well black-walled plates. Allow attachment for 24 hours. -
Treatment:
-
Remove spent media.
-
Add 100 µL of fresh media containing BCAA serially diluted from 10 µM to 3000 µM.
-
Vehicle Control: Media + sterile water (pH 7.2).
-
Positive Control: Nitrogen Mustard (4 µM) or Dinitrobenzene.
-
-
Incubation: Seal plates with breathable membrane to prevent evaporation (critical for 72h assays). Incubate at 37°C, 5%
for 72 hours. -
Readout:
-
Add 20 µL AlamarBlue reagent per well.
-
Incubate 4 hours.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
-
-
Data Analysis: Fit data to a 4-parameter logistic (4PL) regression curve to calculate
(concentration reducing cell density by 50%).
Workflow Visualization
Figure 1: 72-hour chronic cytotoxicity workflow for BCAA in CHO-K1 cells.
Protocol 2: Genotoxicity via Alkaline Comet Assay[4]
BCAA is a direct-acting genotoxicant. The Alkaline Comet Assay (pH > 13) is required to detect single-strand breaks (SSBs) and alkali-labile sites (ALS) typically induced by haloacetic acids.
Materials
-
Slides: Frosted microscope slides pre-coated with 1% Normal Melting Point (NMP) agarose.
-
Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.0 (4°C).
-
Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13 (Cold).
-
Stain: SYBR Gold or Ethidium Bromide.
Step-by-Step Methodology
-
Exposure: Treat CHO-K1 cells (in 6-well plates) with BCAA (
, , and ) for 4 hours (acute exposure).-
Why 4 hours? To detect primary DNA damage before repair mechanisms or apoptosis confound results.
-
-
Harvest: Trypsinize cells gently; resuspend in PBS at
cells/mL. -
Embedding: Mix 10 µL cell suspension with 75 µL 0.5% Low Melting Point (LMP) agarose (37°C). Pipette onto pre-coated slides; cover with coverslip. Solidify at 4°C for 10 min.
-
Lysis: Remove coverslips. Immerse slides in cold Lysis Buffer for at least 1 hour at 4°C (protected from light).
-
Unwinding: Transfer slides to electrophoresis tank filled with cold Alkaline Electrophoresis Buffer. Let sit for 20 minutes to allow DNA unwinding and expression of alkali-labile sites.
-
Electrophoresis: Run at 25V (0.7 V/cm) and 300mA for 20–30 minutes.
-
Neutralization: Wash slides 3x with Neutralization Buffer (0.4 M Tris, pH 7.5).
-
Scoring: Stain with SYBR Gold. Analyze 50 randomly selected cells per slide using fluorescence microscopy.
-
Metric: % Tail DNA (Tail Intensity) is the most robust metric for BCAA-induced damage.
-
Protocol 3: Oxidative Stress & Mitochondrial Mechanics
This protocol links ROS generation to mitochondrial membrane depolarization, a key upstream event in BCAA toxicity.
Dual-Staining Flow Cytometry Protocol
-
Probe 1: DCFDA (2',7'-dichlorofluorescin diacetate) - Measures cellular ROS.
-
Probe 2: JC-1 or TMRM - Measures Mitochondrial Membrane Potential (
).
Step-by-Step Methodology
-
Preparation: Seed CHO-K1 cells in 6-well plates (
cells/well). -
Treatment: Treat with BCAA (e.g., 500 µM) for 4, 12, and 24 hours .
-
Staining:
-
Wash cells with PBS.[5]
-
Incubate with 10 µM DCFDA + 2 µM JC-1 in phenol-red free media for 30 min at 37°C.
-
-
Acquisition: Harvest cells and analyze via Flow Cytometry.
-
ROS (DCFDA): FL1 channel (FITC).
-
Mito Potential (JC-1): Ratiometric analysis. Healthy cells = High Red (Aggregates)/Green (Monomers) ratio. Apoptotic cells = Low Red/Green ratio (Green shift).
-
Mechanism of Action (MOA) Pathway
Figure 2: Mechanistic pathway of BCAA toxicity involving oxidative stress and mitochondrial collapse.
Data Interpretation & Troubleshooting (Self-Validating Systems)
To ensure "Trustworthiness," every experiment must include internal validity checks.
| Observation | Potential Cause | Validation Step |
| High toxicity in Vehicle Control | pH fluctuation or DMSO toxicity. | Check media pH after adding BCAA. Ensure DMSO < 0.1%. |
| No ROS signal but high cytotoxicity | ROS peak missed (transient). | Measure ROS at earlier timepoints (30 min - 2h). ROS is often an early "trigger" event. |
| Comet "Hedgehogs" (Ghost cells) | Necrosis, not genotoxicity. | Assess cell viability (Trypan Blue) before Comet assay. Viability must be >70% to score comets validly. |
| Inconsistent IC50 values | Evaporation in edge wells. | Do not use edge wells of 96-well plate (fill with PBS). Use inner 60 wells for data. |
References
-
Plewa, M. J., et al. (2010). Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products.[1] Environmental and Molecular Mutagenesis.
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.
-
Pals, J., et al. (2011). Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. Environmental Science & Technology.[6]
-
Dad, A., et al. (2018). Lipid peroxidation and oxidative stress induced by haloacetic acids in mammalian cells. Journal of Toxicology.
-
US EPA. Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.
Sources
- 1. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
High-Precision Monitoring of Bromochloroacetic Acid (BCAA) in Drinking Water Distribution Systems
Application Note: AN-HAA-09
Abstract & Strategic Context
Bromochloroacetic acid (BCAA) represents a unique challenge in water quality monitoring. As a mixed-halogen species within the Haloacetic Acid (HAA) family, its presence indicates a specific interaction between chlorine disinfectants and naturally occurring bromide in source water. While the US EPA currently regulates the "HAA5" group, BCAA falls under the broader "HAA9" surveillance category, often serving as a critical precursor indicator for shifting bromide/chlorine ratios in distribution systems.
This guide provides a rigorous analytical framework for BCAA quantification, prioritizing EPA Method 552.3 (GC-ECD) due to its superior sensitivity and widespread regulatory acceptance, while referencing EPA Method 557 (IC-MS/MS) for direct-injection workflows.
Why BCAA Matters
-
Toxicological Profile: BCAA is a known hepatotoxin and potential carcinogen. Its mixed-halogen structure often correlates with higher cytotoxicity compared to pure chlorinated species (e.g., Dichloroacetic acid).
-
Process Indicator: Elevated BCAA levels suggest bromide intrusion in the water source, necessitating adjustments in coagulation or chlorination strategies to prevent the formation of more toxic brominated DBPs.
Methodological Decision Matrix
Researchers must choose between gas chromatography (GC) and ion chromatography (IC) based on laboratory infrastructure and sensitivity requirements.
| Feature | Protocol A: GC-ECD (EPA 552.3) | Protocol B: IC-MS/MS (EPA 557) |
| Principle | Liquid-Liquid Microextraction (LLE) + Derivatization | Direct Injection Ion Chromatography |
| Detection Limit (BCAA) | ~0.016 µg/L (High Sensitivity) | ~0.11 µg/L (Moderate Sensitivity) |
| Sample Prep Time | High (2-3 hours/batch) | Low (Filter & Inject) |
| Interferences | Requires dual-column confirmation | Matrix suppression possible |
| Capital Cost | Moderate | High |
| Best For | Compliance monitoring, trace-level research | High-throughput screening, difficult matrices |
This guide details Protocol A (GC-ECD) as it remains the gold standard for sensitivity and robustness in diverse water matrices.
Protocol A: GC-ECD Analysis (Modified EPA 552.3)[1]
Phase 1: Sample Collection & Preservation (The "Zero-Hour" Criticality)
Objective: Prevent the "false positive" effect where residual chlorine continues to react with organic matter after sampling.
-
Vial Preparation: Use 40 mL amber glass vials with PTFE-lined screw caps.
-
Quenching Agent: Add Ammonium Chloride (NH₄Cl) crystals (3 mg per 40 mL vial) prior to sampling.
-
Expert Insight: Do not use Sodium Thiosulfate for BCAA analysis. Thiosulfate can cause the degradation of brominated HAAs. Ammonium chloride effectively converts free chlorine to chloramines, halting halogenation without destroying the analyte.[1]
-
-
Collection: Fill vial to overflowing (zero headspace) to prevent volatilization, though HAAs are less volatile than THMs.
-
Storage: Store at 4°C ± 2°C. Extract within 14 days.
Phase 2: Sample Preparation (Microextraction & Derivatization)
Objective: Isolate BCAA from the aqueous matrix and convert it to a volatile methyl ester.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) containing Internal Standard (1,2,3-Trichloropropane at 1000 µg/L).
-
Derivatizing Agent: Acidic Methanol (10% Sulfuric Acid in Methanol).
-
Neutralizing Agent: Saturated Sodium Bicarbonate (NaHCO₃).[2]
Step-by-Step Workflow
-
Transfer: Measure 30 mL of sample into a clean 40 mL vial.
-
Surrogate Addition: Add surrogate standard (e.g., 2,3-Dibromopropionic acid) to monitor extraction efficiency.
-
Acidification: Add 1.5 mL concentrated Sulfuric Acid (H₂SO₄) to lower pH < 0.5.
-
Extraction: Add 3 mL MTBE . Cap and shake vigorously for 2 minutes. Allow phases to separate (approx. 5 mins).
-
Derivatization (The Crucial Step):
-
Transfer 2 mL of the upper MTBE layer to a reaction vial.
-
Add 1 mL Acidic Methanol .
-
Heat at 50°C for 2 hours in a water bath.
-
Expert Insight: BCAA is non-volatile and polar. Methylation converts it to Methyl Bromochloroacetate , which is amenable to GC analysis.
-
-
Cleanup:
-
Cool the vial.[2] Add 4 mL saturated NaHCO₃ to neutralize excess acid.
-
Shake gently (venting required due to CO₂ evolution).
-
Transfer the upper MTBE layer to an autosampler vial.
-
Phase 3: Instrumental Analysis (GC-ECD)
Objective: Separate and quantify the methylated BCAA.
-
Detector: Electron Capture Detector (ECD) – highly selective for halogens.
-
Injector: Splitless mode at 200°C.
-
Columns:
-
Primary: DB-35ms (35% Phenyl Methyl Siloxane) or equivalent.
-
Confirmation: DB-XLB (low bleed) to resolve co-eluting peaks.
-
-
Oven Program:
-
Initial: 40°C (hold 10 min) – Critical for separating early eluting HAAs.
-
Ramp: 2.5°C/min to 65°C.
-
Ramp: 10°C/min to 205°C (hold 2 min).
-
Visualizing the Workflow
The following diagram illustrates the critical path for BCAA analysis, highlighting the chemical transformation required for detection.
Figure 1: Critical path workflow for EPA 552.3 analysis of Bromochloroacetic Acid.
Quality Assurance & Troubleshooting
Self-Validating Systems
To ensure data trustworthiness (E-E-A-T), every batch must include:
-
Laboratory Reagent Blank (LRB): Confirms no contamination from solvents/glassware.
-
Laboratory Fortified Blank (LFB): Spike reagent water with BCAA at 2-5x detection limit. Recovery must be 70-130% .
-
Surrogate Standard: Added to every sample. If surrogate recovery falls outside 70-130%, the extraction failed and must be repeated.
Common Failure Modes
| Issue | Cause | Corrective Action |
| Low Recovery | Incomplete methylation (Derivatization step). | Ensure water bath is exactly 50°C; check acidic methanol freshness (absorbs water over time). |
| Ghost Peaks | Contaminated NaHCO₃. | Bake sodium bicarbonate at 400°C before making solution to remove organics. |
| Co-elution | Matrix interference.[1] | BCAA methyl ester can co-elute with other DBPs. Must confirm presence on the secondary column (DB-XLB). |
References
-
U.S. Environmental Protection Agency. (2003).[5] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]
-
U.S. Environmental Protection Agency. (2009).[4][5][6] Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). [Link][1]
-
World Health Organization. (2004).[5] Brominated Acetic Acids in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. [Link]
-
Kristiana, I., et al. (2014).[7] "To add or not to add: The use of quenching agents for the analysis of disinfection by-products in water samples." Water Research. [Link][7]
-
National Institutes of Health (NIH) - PubChem. (2024). Bromochloroacetic Acid Compound Summary. [Link]
Sources
- 1. NEMI Method Summary - 557 [nemi.gov]
- 2. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 3. testinglab.com [testinglab.com]
- 4. metrohm.com [metrohm.com]
- 5. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. To add or not to add: the use of quenching agents for the analysis of disinfection by-products in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Bromochloroacetic Acid Formation Potential (HAAFP) Test Method
Introduction: The Significance of Bromochloroacetic Acid in Water Quality
The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, this essential process can lead to the formation of unintended disinfection byproducts (DBPs).[1][2][3][4] Among these, haloacetic acids (HAAs) are a significant group of compounds that have garnered regulatory attention due to their potential health risks.[5][6][7][8] Bromochloroacetic acid (BCAA) is a prominent member of the HAA family, formed when disinfectants like chlorine react with natural organic matter (NOM) and bromide ions present in the source water.[2][4][9]
Understanding the potential for a water source to form BCAA and other HAAs is crucial for water treatment facilities to optimize their processes and ensure the safety of drinking water. The Haloacetic Acid Formation Potential (HAAFP) test is a critical tool for this purpose.[10][11] It provides a standardized measure of the maximum concentration of HAAs that can be formed in a water sample under specific, controlled laboratory conditions of pH, temperature, chlorine dose, and incubation time.[10] This application note provides a detailed protocol and scientific rationale for conducting the HAAFP test with a focus on bromochloroacetic acid, designed for researchers, environmental scientists, and professionals in water quality management and drug development who may encounter DBPs as a factor in their work.
Scientific Principles of HAAFP Testing: A Mechanistic Overview
The HAAFP test is designed to simulate a worst-case scenario for HAA formation, allowing for the evaluation of precursor content in a given water matrix. The core principle involves dosing the water sample with a surplus of chlorine and allowing the reaction to proceed to completion under controlled conditions that favor HAA formation.[11][12]
Several key factors influence the formation of BCAA and other HAAs, and the HAAFP test protocol is designed to standardize these variables:
-
Natural Organic Matter (NOM): NOM, composed of humic and fulvic acids, serves as the primary precursor for HAA formation.[3][13][14] The concentration and character of NOM in the source water directly impact the HAAFP.
-
Disinfectant (Chlorine) Dose: A sufficient and consistent chlorine residual is maintained throughout the incubation period to ensure the reaction is not limited by the disinfectant concentration.[10]
-
pH: The pH of the water significantly affects the rate and type of HAA formation. A slightly alkaline pH (around 8.0) is often used in HAAFP tests as it is representative of many distribution systems and influences the speciation of both chlorine and organic precursors.[15]
-
Bromide Concentration: The presence of bromide ions in the source water is a critical determinant for the formation of brominated HAAs like BCAA. Chlorine oxidizes bromide to hypobromous acid, which is a more effective halogenating agent than hypochlorous acid, leading to the formation of brominated DBPs.[9][15]
-
Temperature and Incubation Time: The reaction is allowed to proceed for a defined period (e.g., 7 days) at a controlled temperature to simulate distribution system conditions and allow for maximum HAA formation.[16]
By controlling these parameters, the HAAFP test provides a reproducible measure of the reactivity of the NOM in a water sample to form HAAs.[10]
Visualizing the HAAFP Workflow
The following diagram illustrates the key stages of the Bromochloroacetic Acid Formation Potential (HAAFP) test, from initial sample preparation to final analysis.
Sources
- 1. microchem.co.za [microchem.co.za]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Haloacetic acids - Wikipedia [en.wikipedia.org]
- 5. ewg.org [ewg.org]
- 6. LARQ | Self-cleaning Water Bottle | As Seen on Shark Tank [livelarq.com]
- 7. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. cdn.who.int [cdn.who.int]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. escholarship.org [escholarship.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. des.nh.gov [des.nh.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]
use of bromochloroacetic acid as a reference standard
Application Note: Bromochloroacetic Acid (BCAA) as a Reference Standard [1]
Subject: High-Precision Analytical Protocols and Toxicological Profiling for Bromochloroacetic Acid in Pharmaceutical Process Water and Safety Assessments.
Executive Summary
Bromochloroacetic acid (BCAA; CAS 5589-96-8) is a mixed-halogenated acetic acid belonging to the haloacetic acid (HAA) class of disinfection by-products (DBPs).[1] While currently unregulated in the primary HAA5 group (EPA), it is a critical analyte in the HAA9 panel and the Unregulated Contaminant Monitoring Rule (UCMR 4).
For drug development professionals, BCAA serves two critical functions:
-
Process Impurity Reference: As a potential contaminant in chlorinated process water (potable water used in API synthesis or cleaning), its detection is vital for validating water systems under USP <643> (Total Organic Carbon) and specific trace impurity profiling.
-
Toxicological Positive Control: Due to its established mechanisms of oxidative stress induction and GST-zeta inhibition, BCAA is used as a reference toxicant in genotoxicity and hepatotoxicity assays.
This guide provides field-validated protocols for the quantification of BCAA using GC-ECD/MS and its application in toxicological bioassays.
Physicochemical Profile & Handling
Safety Warning: BCAA is corrosive and a suspected carcinogen. Handle in a fume hood with nitrile gloves and safety goggles.
| Property | Data | Relevance to Protocol |
| Molecular Formula | C₂H₂BrClO₂ | Mixed halogenation requires specific MS monitoring ions.[2] |
| Molecular Weight | 173.39 g/mol | -- |
| pKa | ~1.4 | Exists as an anion at neutral pH; requires acidification for extraction. |
| Boiling Point | 215 °C | High BP necessitates derivatization for GC analysis. |
| Solubility | Soluble in Water, Methanol, MTBE | Versatile for aqueous extraction and organic solvent elution. |
| Stability | Hygroscopic solid; Stable in MTBE | Store neat standard in desiccator at 4°C. |
Application I: Trace Analysis in Process Water (GC-ECD/MS)
Context: This protocol is adapted from EPA Method 552.3 , optimized for pharmaceutical process water monitoring where trace detection (<1 µg/L) is required.
Analytical Workflow Diagram
Caption: Optimized Liquid-Liquid Extraction (LLE) and Derivatization workflow for BCAA analysis.
Detailed Protocol
Reagents:
-
Surrogate Standard: 2,3-Dibromopropionic acid (10 µg/mL in MTBE).
-
Derivatizing Agent: 10% Sulfuric acid in Methanol (v/v).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (High purity).
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect 40 mL of water sample in amber glass vials containing 4 mg of ammonium chloride (NH₄Cl) to arrest chlorination.
-
Critical Step: Add 20 µL of Surrogate Standard (2,3-Dibromopropionic acid) to every sample to monitor extraction efficiency.
-
-
Acidification & Extraction:
-
Add 2 mL of conc. H₂SO₄ to lower pH < 0.5. Why? BCAA (pKa 1.[3]4) must be fully protonated to partition into the organic phase.
-
Add 15 g of sodium sulfate (Na₂SO₄) to increase ionic strength (salting out).
-
Add 4 mL of MTBE. Vortex vigorously for 3 minutes. Allow phases to separate.
-
-
Derivatization (Methylation):
-
Transfer 2 mL of the upper MTBE layer to a reaction vial.
-
Add 1 mL of 10% H₂SO₄/Methanol.
-
Incubate at 50°C for 2 hours in a water bath.
-
Mechanism:[2] Acid-catalyzed esterification converts non-volatile BCAA into volatile Methyl Bromochloroacetate .
-
-
Neutralization:
-
Cool the vial. Add 4 mL of saturated Sodium Bicarbonate (NaHCO₃) cautiously (CO₂ evolution).
-
Vortex to neutralize the acid. Transfer the upper MTBE layer to a GC vial.
-
-
Instrumental Analysis (GC-ECD):
-
Column: Rtx-1701 or DB-1701 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).
-
Oven Program: 35°C (hold 10 min) → 10°C/min → 200°C.
-
Detection: Electron Capture Detector (ECD) is highly sensitive to halogens.
-
Quality Control Criteria:
-
Recovery: Surrogate recovery must be 70–130%.
-
Linearity: R² > 0.995 over range 0.5 – 20 µg/L.
-
MDL: Method Detection Limit should be < 0.2 µg/L.
Application II: Toxicology & Bioassay Reference
Context: BCAA is used to investigate mechanisms of oxidative stress and hepatocarcinogenicity. It serves as a positive control for GST-zeta inhibition studies.
Mechanism of Action Diagram
Caption: Pathway of BCAA-induced toxicity via GST-zeta inhibition and oxidative stress.[2]
In Vitro Dosing Protocol
Objective: Preparation of BCAA stock for Ames Test or Hepatocyte Cytotoxicity Assay.
-
Stock Solution Preparation:
-
Weigh 17.34 mg of BCAA reference standard.
-
Dissolve in 10 mL of DMSO (Dimethyl sulfoxide).
-
Concentration: 10 mM stock.[4]
-
Note: Avoid aqueous stock for long-term storage to prevent slow hydrolysis; prepare fresh if using water.
-
-
Cellular Exposure:
-
Dilute stock into culture media (e.g., DMEM) to achieve final concentrations of 0.1, 1.0, and 10 mM.
-
Vehicle Control: DMSO concentration must remain < 0.5% v/v to avoid solvent toxicity.
-
-
Endpoint Measurement:
-
Oxidative Stress: Measure 8-hydroxydeoxyguanosine (8-OHdG) levels using ELISA or LC-MS/MS after 24h exposure.
-
Cytotoxicity: MTT or LDH release assay.
-
References
-
U.S. Environmental Protection Agency (EPA). (2003).[2][5] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[2]Link
-
National Toxicology Program (NTP). (2009).[2] Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice.[6] NTP TR 549. Link
-
Richardson, S. D., et al. (2007).[2] Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water. Mutation Research/Reviews in Mutation Research. Link
-
World Health Organization (WHO). (2004).[2] Brominated Acetic Acids in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[5]Link
-
Austin, E. W., et al. (1996).[2] Acute hepatotoxicity of haloacetic acids in mice. Journal of Toxicology and Environmental Health. Link
Sources
- 1. agilent.com [agilent.com]
- 2. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. promega.com [promega.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity Detection of Bromochloroacetic Acid (BCAA)
Status: Operational Operator: Senior Application Scientist Topic: Optimization of BCAA Detection (LOD/LOQ Enhancement) Reference ID: TSC-BCAA-OPT-01
Introduction: The Sensitivity Paradox
Bromochloroacetic acid (BCAA) presents a unique analytical challenge among Haloacetic Acids (HAAs). As a mixed-halogen DBP, it suffers from two competing issues: it is chemically unstable during standard hot-injection GC analysis, yet it requires derivatization to be volatile enough for gas chromatography.
This guide moves beyond standard EPA Method 552.3 protocols to address the causality of signal loss . We will focus on three critical sensitivity levers: Extraction Thermodynamics , Derivatization Kinetics , and Instrumental Signal-to-Noise (S/N) Enhancement .
Module 1: Extraction Efficiency (The Thermodynamic Lever)
User Question: I am following EPA 552.3, but my recovery for BCAA is consistently lower (60-70%) than TCAA or DCAA. How do I improve extraction efficiency without changing the solvent?
Technical Diagnosis: BCAA has a pKa of approximately 1.39. Standard protocols often fail because the "salting out" effect is competing with the hydrolysis of the analyte. Low recovery is rarely due to the solvent (MTBE) itself but rather the ionic strength and pH boundary conditions .
Troubleshooting Protocol:
-
The pH/pKa Rule:
-
Standard: Acidify to pH < 0.5.
-
Optimization: Use concentrated sulfuric acid to hit pH < 0.5 before adding the salt. If you add salt first, the high ionic strength buffers the solution, making it harder to drop the pH sufficiently to protonate BCAA (making it neutral and extractable).
-
Why: At pH 0.5, BCAA is >99% in its non-ionized form. At pH 2.0, nearly 20% remains ionized and stays in the water phase.
-
-
The "Salting Out" Trap:
-
Issue: Commercial sodium sulfate often contains trace organic impurities (phthalates or dimethyl sulfide precursors) that interfere with BCAA detection.
-
Fix: Bake granular sodium sulfate at 400°C for 4 hours before use. This removes organic artifacts that raise the baseline and obscure low-level BCAA peaks.
-
-
Micro-LLE Optimization (Ratio Tuning):
-
Instead of the standard 40 mL sample : 4 mL solvent (10:1), increase the ratio to 20:1 (40 mL sample : 2 mL solvent).
-
Result: This theoretically doubles the concentration in the organic phase, instantly improving your Method Detection Limit (MDL) by 2x, provided your manual handling is precise.
-
Module 2: Derivatization Chemistry (The Kinetic Lever)
User Question: My BCAA peak shape is tailing, and the response factor drifts during the sequence. Is diazomethane better than acidic methanol?
Technical Diagnosis: While diazomethane provides cleaner chromatography, it is hazardous and often prohibited in modern safety protocols. The drift in acidic methanol derivatization is usually caused by thermal degradation of the BCAA methyl ester or incomplete esterification due to water retention.
Optimization Guide:
| Parameter | Standard (EPA 552.[1][2][3][4]3) | Optimized for Sensitivity | The "Why" |
| Reagent | 10% H2SO4 in MeOH | Freshly prepared 10% H2SO4 in MeOH | Methanol absorbs atmospheric water over time. Water > 2% stops the esterification equilibrium. |
| Temp/Time | 50°C for 2 hours | 50°C for 2 hours (Strict) | Do not exceed 50°C. BCAA is thermally labile. Higher temps degrade BCAA into bromo-chloro-methane artifacts. |
| Neutralization | Saturated NaHCO3 | Saturated NaHCO3 (Chill to 4°C) | Neutralization is exothermic. Heat generated during this step can hydrolyze the newly formed ester. |
Critical Step: After adding NaHCO3, vent the vial immediately but gently. Pressure buildup forces volatile esters (like BCAA-Me) into the headspace, which is lost when you uncap for transfer.
Module 3: Instrumental Optimization (The Signal Lever)
User Question: I am using GC-ECD. Can I lower my detection limit below 0.5 µg/L?
Technical Diagnosis: Yes. ECD is sensitive but non-specific. To push limits, you must maximize the mass on column while minimizing background noise.
Advanced Configuration:
-
Inlet: PTV vs. Splitless
-
Standard: Splitless injection at 200-250°C.
-
Upgrade: Use a Programmed Temperature Vaporizing (PTV) inlet.
-
Protocol: Inject at 40°C (solvent vent mode), then ramp rapidly to 200°C.
-
Benefit: This prevents "backflash" and thermal degradation of BCAA in the hot inlet liner. It allows for Large Volume Injection (LVI) (e.g., 5-10 µL instead of 1-2 µL), directly increasing sensitivity by 5-10x.
-
-
Detector: GC-MS (SIM Mode)
-
Switching to Mass Spectrometry (GC-MS) allows for Selected Ion Monitoring (SIM) .[5]
-
Target Ions for BCAA Methyl Ester:
-
Quant Ion: 117 m/z (loss of -COOCH3)
-
Qualifier Ions: 119, 175 m/z
-
-
Advantage:[6][7][8] SIM ignores the "chemical noise" from the matrix, lowering the signal-to-noise floor significantly compared to full-scan mode.
-
Visualizing the Workflow
The following diagram illustrates the critical control points where sensitivity is either gained or lost.
Caption: Critical Control Points in BCAA Analysis. Red nodes indicate steps with highest risk of analyte loss.
Module 4: The "Ghost" Interference (Dimethyl Sulfide)
User Question: I see a peak co-eluting with BCAA on my primary column. What is it?
Technical Diagnosis: This is a classic artifact in HAA analysis. The BCAA methyl ester often co-elutes with dimethyl sulfide (DMS) or similar sulfur compounds on standard columns like the DB-1701.
The Fix:
-
Column Confirmation: EPA 552.3 requires dual-column confirmation.[2][3]
-
Primary: DB-1701 (or Rtx-1701).
-
Confirmation: DB-XLB or Rxi-5Sil MS.
-
Logic: If the peak exists on the 1701 but shifts significantly on the XLB, it is an interference, not BCAA.
-
-
Source Elimination: As mentioned in Module 1, this interference often comes from unbaked sodium sulfate. Baking the salt is the primary preventative measure.
Summary of Method Performance (Comparative)
| Feature | EPA 552.3 (GC-ECD) | EPA 557 (IC-MS/MS) | Optimized GC-MS (SIM) |
| Principle | LLE + Derivatization | Direct Injection | LLE + Derivatization |
| Sensitivity (LOD) | ~0.5 µg/L | ~0.02 - 0.1 µg/L | < 0.1 µg/L (with LVI) |
| Throughput | Low (Complex Prep) | High (No Prep) | Medium |
| Interference | High (Matrix prone) | Low (Matrix diverted) | Low (Mass selective) |
| Best For | Compliance/Standard Labs | High-Throughput/R&D | Trace Forensics |
References
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[4][9]Link
-
U.S. Environmental Protection Agency. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS).Link
-
Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(6), 1599-1602. Link
-
Agilent Technologies. (2011).[1] Determination of Haloacetic Acids in Water by GC/μECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Application Note 5990-8765EN. Link
-
Thermo Fisher Scientific. (2018). Fast determination of haloacetic acids in drinking water using IC-MS/MS. Application Note 72688. Link
Sources
- 1. agilent.com [agilent.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. gcms.cz [gcms.cz]
- 4. paragonlaboratories.com [paragonlaboratories.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
overcoming matrix effects in haloacetic acid analysis
Topic: Overcoming Matrix Effects in Haloacetic Acid (HAA) Analysis
Status: Operational | Tier: Level 3 (Senior Application Support) Lead Scientist: Dr. A. Vance
Mission Brief: The "Matrix Monster"
Welcome to the HAA Technical Support Hub. Whether you are in environmental compliance or evaluating process water in drug development, Haloacetic Acids (HAAs) represent a unique analytical paradox: they are small, highly polar, and hydrophilic, yet they exist in matrices (wastewater, high-ionic strength buffers) that actively fight their detection.
This guide is not a standard operating procedure (SOP). It is a root-cause defense system designed to neutralize matrix effects at three critical checkpoints: Preservation , Extraction , and Ionization .
Module 1: Sample Preservation (The "Time" Matrix)
The Issue: Matrix effects begin the moment the sample is drawn. Residual chlorine in the matrix continues to react with organic matter, artificially inflating HAA concentrations (false positives). Conversely, the wrong quenching agent can degrade brominated HAAs (false negatives).
Protocol: Selective Quenching
Do not use a "universal" quencher. Match the agent to the chemistry.
| Quenching Agent | Mechanism | Status | Risk Factor |
| Ammonium Chloride ( | Converts free chlorine to chloramines. | Recommended (EPA 552.3/557) | Low. Best for preserving brominated species. |
| Ascorbic Acid | Reducing agent. | Conditional | Can degrade Chlorite; generally safe for HAAs but less stable than |
| Sodium Thiosulfate | Strong reducing agent. | AVOID | Critical Failure: Dehalogenates brominated HAAs (e.g., Tribromoacetic acid) rapidly. |
| Sodium Sulfite | Reducing agent.[1] | AVOID | Promotes decomposition of specific HAAs and other DBPs. |
Tech Note: For drug development process water containing high API residues, verify that your API does not react with ammonium chloride. If it does, perform a spike-recovery study with Ascorbic Acid as the alternative.
Module 2: GC-ECD Analysis (The "Extraction" Matrix)
The Issue: EPA Method 552.3 relies on Liquid-Liquid Extraction (LLE) and derivatization (methylation).[2][3] The matrix effect here is physical: Water carryover and pH instability . Acidic methanol derivatization requires anhydrous conditions; even trace water from the matrix stops the reaction, leading to low recovery.
Workflow Visualization: The GC Defense
Caption: Figure 1. The GC-ECD workflow highlighting the critical vulnerability at the derivatization stage where matrix water carryover causes failure.
Troubleshooting Ticket #552: "Low Recovery of TCAA"
Symptom: Internal standard recovery is good, but Trichloroacetic Acid (TCAA) recovery is < 70%. Root Cause: Incomplete methylation due to water contamination in the MTBE extract. TCAA is the most difficult to methylate. Fix:
-
The "Salting Out" Check: Ensure you are adding sufficient Sodium Sulfate (
). This increases ionic strength, driving HAAs into the MTBE and helping separate the water phase. -
The Freeze Step: After extraction, freeze the MTBE layer at -20°C for 1 hour. Residual water will freeze out as ice crystals. Decant the cold MTBE into the derivatization vial.
Module 3: IC-MS/MS & LC-MS/MS (The "Ion" Matrix)
The Issue: Direct injection (EPA 557) removes the extraction labor but exposes the Mass Spectrometer to the full brunt of the matrix. High concentrations of Chloride (
Protocol: Matrix Diversion & Internal Standards
1. The Divert Valve (Physical Defense): You cannot inject raw water containing 500 ppm Sulfate into an MS without consequence.
-
Step: Program a divert valve to send the first 4-6 minutes of flow (containing salts) to Waste , switching to Source only when HAAs elute.
-
Validation: Inject a standard of Sulfate/Chloride. Note their retention times. Set the divert valve to switch 0.5 min after the sulfate peak elutes.
2. Isotopic Dilution (Mathematical Defense): External calibration fails in high-matrix samples because the standard (in pure water) ionizes perfectly, while the sample (in matrix) is suppressed.
-
Requirement: Use Isotopically Labeled Internal Standards (ILIS) for every target analyte if possible, or at least one per compound class.
-
Mechanism: The ILIS (e.g.,
) co-elutes with the analyte and suffers the exact same suppression. The ratio remains constant.
Workflow Visualization: The LC-MS/MS Defense
Caption: Figure 2. Matrix Diversion strategy prevents source fouling and reduces ionization competition from inorganic salts.
FAQ: Senior Scientist Support
Q: I am seeing "Ghost Peaks" in my blank samples. Is my column failing? A: Likely not. This is usually a Carryover issue, not a column failure. HAAs are sticky.
-
The Fix: Implement a "Sawtooth" gradient wash. After the analytes elute, ramp your gradient to 100% organic (or high ionic strength eluent for IC) for 2 minutes, then equilibrate.
-
The Check: Inject a blank immediately after your highest standard. If the peak persists >5% of the LOQ, change your needle wash solvent to 50:50 Methanol:Water with 0.1%
(basic wash helps remove acidic HAAs).
Q: Can I use EPA 552 (GC) for drug process water with high TOC? A: Proceed with caution. High Total Organic Carbon (TOC) acts as a "scavenger" for the derivatizing agent.
-
The Modification: Perform a Standard Addition method rather than external calibration. Spike your actual sample matrix with known amounts of HAA. This builds the matrix effect into your calibration curve, canceling out the extraction inefficiency.
Q: My MCAA (Monochloroacetic acid) linearity is poor (
-
The Fix: You must use a specific internal standard for MCAA (e.g.,
).[4] Do not use a surrogate like DCAA-d2 for MCAA; their ionization behaviors are too different.
References
-
U.S. Environmental Protection Agency. (2003).[3][5] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[3][5][6]Link
-
U.S. Environmental Protection Agency. (2009).[5] Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry.Link
-
Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Application Note 5994-0967EN. Link
-
Thermo Fisher Scientific. (2016). Determination of Haloacetic Acids in Drinking Water Using Matrix Elimination Ion Chromatography.[5][7] Application Note 72007. Link
-
Kristiana, I., et al. (2014). Impact of quenching agents on the analysis of disinfection by-products in water samples.[8] Water Research, 59, 1-11. Link
Sources
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. brjac.com.br [brjac.com.br]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
troubleshooting bromochloroacetic acid quantification in complex samples
The following technical guide addresses the quantification of Bromochloroacetic Acid (BCAA) in complex matrices. It is designed for analytical chemists and toxicologists requiring high-precision methodologies beyond standard drinking water protocols.
Executive Summary & Method Selection Strategy
Bromochloroacetic acid (BCAA), a component of the HAA9 group of disinfection byproducts, presents unique stability and extraction challenges compared to its di- and tri-chlorinated analogs. In complex samples—defined here as matrices with high Dissolved Organic Carbon (DOC), high ionic strength (e.g., urine, seawater), or active biological enzymes—standard EPA methods (552.3) often fail due to matrix interference and derivatization quenching.
Method Selection Decision Matrix
Use this logic flow to select the correct instrumental platform for your specific matrix.
Figure 1: Decision matrix for selecting the analytical platform based on sample complexity.
Module 1: Sample Preparation & Extraction
The Challenge: BCAA is hydrophilic (log Kow ~1.08) and fully ionized at physiological pH (pKa < 1.5). In complex samples, "salting out" effects and protein binding can skew recovery.
Q: My internal standard recovery is consistently low (<50%) in urine samples using LLE. Why?
A: This is likely due to emulsion formation or pH drift . In urine or high-protein matrices, the liquid-liquid extraction (LLE) using MTBE (Methyl tert-butyl ether) often forms stable emulsions that trap the analyte. Furthermore, biological buffers can resist the acidification step.
Troubleshooting Protocol:
-
Acidification Verification: Do not assume adding a fixed volume of H₂SO₄ achieves pH < 0.5. You must verify the pH of the sample after acid addition but before solvent addition. BCAA must be in its undissociated form to partition into MTBE.
-
Salting Out: Add anhydrous sodium sulfate (
) to saturation. This increases the ionic strength of the aqueous phase, driving the organic BCAA into the MTBE phase. -
Switch to SPE (Solid Phase Extraction): For biologicals, LLE is inferior. Use a polymeric weak anion exchange (WAX) cartridge.
-
Load: Sample at pH 5-6 (BCAA is ionized).
-
Wash: MeOH (removes neutrals).
-
Elute: Acidified MeOH (protonates BCAA, releasing it).
-
Q: I see "ghost peaks" interfering with BCAA in wastewater samples.
A: This is often co-extracted organic matter or phthalate contamination . Wastewater contains high levels of fatty acids that co-extract and derivatize alongside BCAA.
Corrective Action:
-
Use Surrogate Standards: Spike with 2,3-dibromopropionic acid. If the surrogate shifts, your matrix is modifying the chromatography.
-
GC-MS Confirmation: If using GC-ECD, you must confirm hits with GC-MS in SIM (Selected Ion Monitoring) mode. ECD is non-specific and responds to any electronegative compound (phthalates, sulfur).
Module 2: Derivatization (GC Specific)
The Challenge: GC analysis requires BCAA to be volatile. The standard method uses acidic methanol to form methyl-bromochloroacetate. This reaction is moisture-sensitive and reversible.
Q: My calibration curve is non-linear at the low end (0.5 - 2.0 µg/L).
A: This indicates incomplete derivatization or active site adsorption . BCAA is a di-haloacid; it esterifies slower than mono-haloacids but faster than tri-haloacids. If water remains in the reaction vial, the equilibrium shifts back to the acid form (hydrolysis).
Optimization Table: Derivatization Parameters
| Parameter | Recommended Setting | Failure Symptom | Mechanism of Failure |
| Reaction Temp | 50°C ± 2°C | Low response for BCAA/TBAA | Incomplete esterification energy barrier not met. |
| Reaction Time | 2 Hours | Variable response | Kinetic equilibrium not reached. |
| Acid Catalyst | 10% H₂SO₄ in MeOH | Peak tailing | Insufficient protons to drive Fischer esterification. |
| Quenching | Saturated NaHCO₃ | "Burping" / Vial loss | Rapid CO₂ evolution causes sample loss if added too fast. |
Critical Step: After heating, when adding NaHCO₃ to neutralize, you must add it slowly to avoid vigorous effervescence that aerosols the volatile methyl ester, causing loss.
Q: Can I use Diazomethane instead of Acidic Methanol?
A: Yes, but with extreme caution.
Diazomethane (
Module 3: Instrumental Analysis & Detection
The Challenge: BCAA elutes between Dichloroacetic acid (DCAA) and Dibromoacetic acid (DBAA).[1] Resolution is critical.
Q: BCAA is co-eluting with a matrix peak on my Rtx-1701 column.
A: This is a known limitation of the primary column in EPA 552.3. You must use a confirmation column with a different selectivity.
Dual-Column Strategy:
-
Primary Column: Rtx-1701 (Cyanopropylphenyl dimethyl polysiloxane). Separates by polarity.
-
Secondary Column: Rxi-5Sil MS (Low polarity). Separates by boiling point.
-
Validation: The concentration calculated from both columns must agree within ±20%. If not, the lower value is usually reported (assuming the higher value contains an interference), or the sample is flagged for MS analysis.
Q: How do I transition to LC-MS/MS to avoid derivatization entirely?
A: LC-MS/MS is the superior method for biologicals (Urine/Plasma). BCAA is a strong acid. Use Negative Electrospray Ionization (ESI-) .
LC-MS/MS Workflow (No Derivatization):
Figure 2: Direct injection workflow for LC-MS/MS analysis of BCAA.
LC-MS Parameters:
-
Column: Anion Exchange / C18 mixed-mode column (e.g., Acclaim Trinity P1) is required to retain the small, polar BCAA molecule. Standard C18 will result in elution at the void volume (suppression zone).
-
MRM Transition: Precursor
172.9 (BCAA) Product 128.9 (Loss of ). -
Mobile Phase: Ammonium Acetate (10mM) is preferred over Formic Acid to maintain ionization in negative mode.
Quality Control & Validation Standards
The Challenge: Ensuring data integrity in regulated environments (GLP/GMP).
Data Acceptance Criteria
| Metric | Acceptance Limit | Corrective Action |
| Surrogate Recovery | 70 - 130% | Check extraction pH; Check for emulsion. |
| LOD (Limit of Detection) | < 0.5 µg/L | Clean injector liner; Bake out column. |
| Precision (RSD) | < 15% | Check autosampler injection precision. |
| Retention Time Shift | < 0.05 min | Check carrier gas flow; Trim column guard. |
Stability Warning
BCAA in water samples containing residual chlorine can degrade or form additional HAAs.
-
Preservation: You must use Ammonium Chloride (
) to quench residual chlorine immediately upon sampling. -
Avoid: Sodium Thiosulfate (often used for VOCs) can promote the degradation of brominated HAAs like BCAA.
References
-
U.S. Environmental Protection Agency. (2003).[2] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[2][3]Link
-
U.S. Environmental Protection Agency. (2009).[2] Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS).Link
-
World Health Organization. (2004).[2] Brominated Acetic Acids in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link
-
Agilent Technologies. (2019).[4] Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Application Note. Link
-
Schultz, I. R., et al. (1999).[2][5] Toxicokinetics of Bromochloroacetic Acid in the Male F344/N Rat. Toxicology and Applied Pharmacology. Link
Sources
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. cdn.who.int [cdn.who.int]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Bromochloroacetic Acid Analysis in Drinking Water
Abstract
Bromochloroacetic acid (BCAA) is a regulated disinfection byproduct (DBP) formed during the chlorination of drinking water containing natural organic matter and bromide.[1][2] Ensuring accurate and comparable measurement of BCAA across different laboratories is paramount for regulatory compliance and the protection of public health.[3] This guide provides a comprehensive framework for conducting inter-laboratory comparisons of BCAA analysis. It delves into the established analytical methodology, outlines a robust study design, presents a detailed experimental protocol based on U.S. EPA Method 552.3, and discusses the interpretation of performance data. This document is intended for researchers, analytical scientists, and quality assurance professionals in the environmental monitoring and water utility sectors.
Introduction: The Imperative for Reliable BCAA Analysis
The disinfection of public water supplies is a critical measure to prevent waterborne diseases. However, disinfectants like chlorine can react with naturally present organic and inorganic matter to form a suite of disinfection byproducts (DBPs), including haloacetic acids (HAAs).[4][5][6] Bromochloroacetic acid (BCAA) is one of nine common HAAs (HAA9) and is of particular interest due to its potential health effects.[2][7] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCLs) for a group of five HAAs (HAA5), which includes BCAA, to minimize public exposure.[8][9]
Given the regulatory landscape and health concerns, it is crucial that laboratories generate reliable and comparable data for BCAA concentrations in drinking water. Inter-laboratory comparison studies are the gold standard for assessing the proficiency of different laboratories and ensuring the consistency and accuracy of analytical measurements. This guide provides the scientific rationale and practical steps for designing and participating in such a comparison.
Analytical Principle: Gas Chromatography with Electron Capture Detection (GC-ECD)
The most widely accepted and practiced method for the analysis of HAAs, including BCAA, is Gas Chromatography with an Electron Capture Detector (GC-ECD).[5][10] U.S. EPA Method 552.3 serves as a foundational protocol for this analysis.[7][11][12]
The core of this analytical approach involves three key steps:
-
Liquid-Liquid Extraction (LLE): Due to their polar and non-volatile nature, HAAs must first be extracted from the aqueous sample matrix into an organic solvent.[13] EPA Method 552.3 specifies the use of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) for this purpose.[11] The sample is first acidified to a pH of 0.5 or less to ensure the HAAs are in their protonated, less water-soluble form, facilitating their transfer into the organic phase.
-
Derivatization: To enable analysis by gas chromatography, the non-volatile HAAs must be converted into more volatile derivatives.[13] This is achieved through esterification with acidic methanol, which converts the carboxylic acid group of BCAA into a methyl ester.[11] This reaction is typically facilitated by heating.
-
GC-ECD Detection: The resulting methyl esters are then separated based on their boiling points and polarity using a gas chromatograph. The Electron Capture Detector is highly sensitive to halogenated compounds like the methyl ester of BCAA, allowing for detection at the low microgram-per-liter (µg/L) levels required for regulatory monitoring.[1][14]
Inter-Laboratory Comparison Study Design
A successful inter-laboratory comparison hinges on a well-defined study design that minimizes variables other than laboratory performance.
Study Coordinator and Participants
A designated study coordinator is responsible for the preparation and distribution of test samples, collection of results, and statistical analysis of the data. Participating laboratories should be accredited or demonstrate experience in environmental analysis, particularly the analysis of organic micropollutants in water.
Test Sample Preparation
The study coordinator will prepare a set of blind samples for distribution. These should include:
-
Blank Water: Reagent water free of any detectable HAAs to assess for laboratory contamination.
-
Fortified Samples: Reagent water spiked with a known concentration of BCAA and other HAAs. Multiple concentration levels should be included to assess performance across a relevant analytical range.
-
Real Water Matrix: A drinking water sample, either unspiked or spiked, to evaluate the effect of the sample matrix on analytical performance.
Certified reference materials (CRMs) should be used to prepare the spiking solutions to ensure the accuracy of the "true" values.
Data Reporting and Analysis
Participating laboratories will analyze the samples and report their results for BCAA concentration, along with method detection limits (MDLs) and any quality control (QC) data. The study coordinator will then perform a statistical analysis of the submitted data to assess inter-laboratory precision and accuracy. Common metrics include the calculation of z-scores to evaluate individual laboratory performance against the consensus value.
Experimental Workflow and Protocol
The following sections detail the workflow and a step-by-step protocol for BCAA analysis, adapted from U.S. EPA Method 552.3.
Overall Experimental Workflow
The entire process from sample receipt to final data analysis can be visualized as follows:
Detailed Step-by-Step Protocol
This protocol is for informational purposes and should be performed in a certified laboratory.
1. Sample Preservation and Preparation:
-
Upon collection, quench residual chlorine by adding ammonium chloride to the sample bottle to a concentration of 100 mg/L.[11]
-
Store samples at or below 6°C, protected from light, until extraction.[11] The holding time is 14 days.[12]
-
Allow samples to come to room temperature before extraction.
2. Extraction:
-
Transfer a 40 mL aliquot of the sample to a 60 mL screw-cap vial.
-
Add an internal standard (e.g., 1,2,3-trichloropropane) to the sample.
-
Adjust the sample pH to <0.5 by adding concentrated sulfuric acid.
-
Add 4 mL of MTBE (or TAME).
-
Shake vigorously for 2 minutes. Allow the phases to separate.
3. Derivatization:
-
Transfer the upper organic layer to a clean vial.
-
Add 1 mL of acidic methanol (10% H₂SO₄ in methanol).
-
Cap the vial tightly and heat at 50°C for 2 hours.
4. Post-Derivatization Workup:
-
Cool the vial to room temperature.
-
Add 4 mL of a saturated aqueous solution of sodium sulfate. This step helps to partition the methylated HAAs into the organic phase.[11]
-
Shake for 2 minutes.
-
Neutralize the extract by adding a small amount of saturated sodium bicarbonate solution until effervescence ceases.[11]
-
Transfer the upper MTBE layer to an autosampler vial for GC-ECD analysis.
5. Instrumental Analysis:
-
Analyze the extract using a gas chromatograph equipped with an electron capture detector and appropriate capillary columns (a primary and a confirmation column are recommended to avoid misidentification).[11]
-
A procedural calibration curve must be prepared by processing standards through the entire extraction and derivatization procedure.[13]
Quality Control and Data Interpretation
Rigorous quality control is essential for generating trustworthy data. The relationship between various QC elements ensures the validity of the final reported results.
Performance Metrics for Comparison
When comparing data from multiple laboratories, the following metrics should be evaluated:
| Performance Metric | Description | Typical Acceptance Criteria (Example) | Rationale |
| Accuracy (% Recovery) | The agreement between the measured value and the true (spiked) value in a fortified sample. | 80-120% | Demonstrates the ability of the laboratory to correctly quantify the analyte without systematic error (bias). |
| Precision (RSD) | The agreement among a set of replicate measurements. Often expressed as Relative Standard Deviation (RSD). | < 20% | Indicates the random error of the analytical process. Low RSD signifies good reproducibility. |
| Method Detection Limit (MDL) | The minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. | Analyte & Lab Specific | Defines the lower limit of reliable measurement for each laboratory's implementation of the method. |
| Contamination (Blanks) | Analysis of reagent water to ensure no background contamination is present. | Below MDL | Confirms that the laboratory environment, reagents, and glassware are not contributing to the measured result. |
Note: Acceptance criteria can vary based on regulatory requirements and the specific goals of the inter-laboratory study.
Interpreting Results
In an inter-laboratory comparison, the data from all participating labs are pooled to establish a consensus mean and standard deviation for each sample. A laboratory's performance is considered acceptable if its reported value falls within a predefined range of the consensus mean (e.g., ±2 or ±3 standard deviations). Deviations from this range may indicate systematic errors, issues with instrument calibration, or problems with the extraction and derivatization process.
Conclusion
The successful inter-laboratory comparison of bromochloroacetic acid analysis relies on a shared understanding of the analytical method, a robust study design, and a commitment to rigorous quality control. By adhering to standardized protocols like U.S. EPA Method 552.3 and critically evaluating performance metrics, laboratories can ensure the delivery of high-quality, comparable data. This, in turn, supports effective regulatory oversight and safeguards public health by ensuring that drinking water quality is accurately assessed and maintained.
References
-
Mnguni, L., & Forbes, P. B. C. (2023). Analytical approaches for haloacetic acid disinfection byproducts in treated water. University of Pretoria. Retrieved from [Link]
-
University of Memphis Digital Commons. (n.d.). Methods of Analysis for Haloacetic Acids in Drinking Water and Sodium Hypochlorite Solutions. Retrieved from [Link]
-
Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BROMOCHLOROACETIC ACID. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Zhang, X. (2004). Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Gandhi, J. (n.d.). Analysis of Haloacetic Acids by IC-MS/MS in Drinking Water. U.S. EPA. Retrieved from [Link]
-
World Health Organization. (2004). Brominated Acetic Acids in Drinking-water. Retrieved from [Link]
-
Goslan, E. H., et al. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9. H2Open Journal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). EPA-OGWDW/TSC: 552.3rev1.0: Haloacetic Acids and Dalapon in Drinking Water... Retrieved from [Link]
-
Thermo Fisher Scientific Inc. (2017). Haloacetic Acid Analysis Using Two-Dimensional Matrix-Elimination Ion Chromatography. Retrieved from [Link]
-
Xie, Y. (2000). Disinfection by-product analysis in drinking water. ResearchGate. Retrieved from [Link]
-
Agilent. (2011). Determination of Haloacetic Acids in Water by GC/μECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Retrieved from [Link]
-
Sensorex Liquid Analysis Technology. (2023). Disinfection Byproducts (DBPs) - a challenging balancing act. Retrieved from [Link]
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 552.3. Retrieved from [Link]
-
Minnesota Department of Health. (2024). Disinfection and Disinfection Byproducts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessing the Health Impact of Disinfection Byproducts in Drinking Water. Retrieved from [Link]
Sources
- 1. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. Disinfection Byproducts Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 5. ハロ酢酸分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Disinfection Byproducts (DBPs) - a challenging balancing act - Sensorex Liquid Analysis Technology [sensorex.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 12. paragonlaboratories.com [paragonlaboratories.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Comparative Toxicology Guide: Bromochloroacetic Acid (BCAA) vs. Dichloroacetic Acid (DCAA)
[1]
Executive Summary: The Halogen Substitution Effect
For researchers in environmental toxicology and drug safety, the distinction between Bromochloroacetic acid (BCAA) and Dichloroacetic acid (DCAA) represents a classic case of structure-activity relationship (SAR) where halogen substitution dictates potency.
While DCAA is the more historically studied disinfection byproduct (DBP), BCAA demonstrates significantly higher cytotoxicity and genotoxicity . This increased potency is driven by the "Bromine Factor"—the weaker carbon-bromine bond (relative to carbon-chlorine) facilitates easier dehalogenation, leading to more rapid formation of reactive intermediates that alkylate DNA and proteins.
Key Takeaway: In mammalian cell models (CHO, J774A.1), BCAA exhibits cytotoxicity 40–160 times greater than DCAA, necessitating stricter safety margins in experimental designs.
Mechanistic Pathways & Visualization
To understand the toxicity differential, one must analyze the cellular response mechanisms. Both agents induce oxidative stress, but their genotoxic footprints differ.
The Oxidative Stress & DNA Damage Pathway
The following diagram illustrates the dual mechanism of action: direct DNA alkylation (prominent in brominated species) and oxidative stress-mediated damage (common to both, but potency varies).
Figure 1: Mechanistic divergence between BCAA and DCAA. Note the direct alkylation pathway is significantly stronger for BCAA due to the leaving group ability of bromide.
Comparative Toxicity Data
The following data synthesizes findings from Chinese Hamster Ovary (CHO) cell assays and macrophage models. The "Rank" indicates relative toxicity within the Haloacetic Acid (HAA) class.
| Metric | Bromochloroacetic Acid (BCAA) | Dichloroacetic Acid (DCAA) | Relative Potency (BCAA vs DCAA) |
| Cytotoxicity Rank (CHO Cells) | 8th (High-Mid Toxicity) | 12th (Lowest Toxicity) | BCAA is significantly more toxic |
| Genotoxicity Status | Positive (induces DNA strand breaks) | Negative/Equivocal in vitro | BCAA is a direct genotoxin |
| Macrophage LC50 Proxy | High toxicity at low µM | Low toxicity (requires mM levels) | ~40–160x fold difference |
| Carcinogenicity (NTP) | Reasonably Anticipated Human Carcinogen | Reasonably Anticipated Human Carcinogen | Both carcinogenic; DCAA induces liver tumors |
Data Insight: While DCAA is a known liver carcinogen in rodents, its in vitro genotoxicity is often undetectable. In contrast, BCAA shows clear genotoxic activity in the Comet assay, suggesting it poses a higher immediate hazard to genomic stability in cell culture models.
Experimental Protocols (Self-Validating Systems)
To replicate these toxicity profiles, use the following standardized protocols. These are designed with internal validation steps to ensure data integrity (Trustworthiness).
Protocol A: Chronic Cytotoxicity Assay (CHO Cells)
Objective: Determine the LC50 (concentration reducing cell density by 50%) over 72 hours.
Materials:
-
CHO-K1 cells (ATCC CCL-61).
-
F12 Medium + 5% FBS.
-
Crystal Violet stain.
-
96-well microplates.
Workflow:
-
Seeding: Plate 3,000 cells/well in 200 µL medium. Incubate 24h to allow attachment.
-
Treatment: Remove medium. Add serial dilutions of BCAA (range: 1 µM – 500 µM) and DCAA (range: 1 mM – 30 mM).
-
Validation Step: Include a Positive Control (e.g., Iodoacetic acid) and a Vehicle Control (solvent only). If Vehicle Control viability < 95%, discard plate.
-
-
Exposure: Incubate for 72 hours. This chronic duration captures cell cycle delays and cumulative damage.
-
Fixation & Staining:
-
Wash with PBS. Fix with 100% methanol (10 min).
-
Stain with 1% Crystal Violet (10 min).
-
Wash with water and dry.
-
-
Quantification: Solubilize dye with 100 µL DMSO/well. Read Absorbance at 595 nm.
-
Analysis: Plot % Control vs. Log[Concentration]. Calculate LC50 using non-linear regression.
Protocol B: Single Cell Gel Electrophoresis (Comet Assay)
Objective: Quantify DNA strand breaks (Genotoxicity).
Materials:
-
Low Melting Point (LMP) Agarose.
-
Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).
-
Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
Workflow:
-
Exposure: Treat cells (4h acute exposure) with BCAA or DCAA.
-
Critical Check: Viability must be >70% (Trypan Blue) to distinguish genotoxicity from necrosis.
-
-
Embedding: Mix cells with 0.5% LMP agarose and layer onto microscope slides.
-
Lysis: Immerse slides in cold Lysis Buffer (1h, 4°C) to remove membranes and histones.
-
Unwinding: Place slides in alkaline Electrophoresis Buffer (pH > 13) for 20 mins. This allows DNA to unwind at sites of single-strand breaks.
-
Electrophoresis: Run at 25V, 300mA for 20 mins. DNA fragments migrate toward the anode (forming the "comet tail").
-
Staining: Neutralize and stain with Ethidium Bromide or SYBR Gold.
-
Scoring: Analyze 50 cells/slide using image analysis software (e.g., OpenComet).
-
Metric:% Tail DNA is the most robust parameter.
-
Implications for Drug Development
When selecting halogenated acetic acids as reagents or analyzing them as impurities:
-
Impurity Control: If BCAA is present as an impurity in a DCAA-based process, the overall toxicity profile will be skewed disproportionately high. Standard DCAA safety data will underestimate the risk.
-
Metabolic Activation: BCAA metabolism releases bromide ions, which can disrupt thyroid function, adding a secondary layer of toxicity not present with DCAA.
References
-
Plewa, M. J., et al. (2010). "Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products."[1] Environmental and Molecular Mutagenesis.
-
National Toxicology Program (NTP). (2018). "Report on Carcinogens, Fifteenth Edition: Haloacetic Acids Found as Water Disinfection By-Products." U.S. Department of Health and Human Services.[2]
-
Hassoun, E. A., & Zeng, X.[3][4] (2018). "Comparative toxicity studies on bromochloroacetate, dibromoacetate, and bromodichloroacetate in J774A.1 macrophages: Roles of superoxide anion and protein carbonyl compounds." Journal of Biochemical and Molecular Toxicology.
-
Richardson, S. D., et al. (2007). "Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research." Mutation Research/Reviews in Mutation Research.
-
U.S. EPA. "Toxicological Review of Dichloroacetic Acid." Integrated Risk Information System (IRIS).
Sources
- 1. Total Haloacetic Acids (HAA5) in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 2. ewg.org [ewg.org]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicity studies on bromochloroacetate, dibromoacetate, and bromodichloroacetate in J774A.1 macrophages: Roles of superoxide anion and protein carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Removal Techniques for Bromochloroacetic Acid
<
Abstract
Bromochloroacetic acid (BCAA), a disinfection byproduct (DBP) commonly found in chlorinated drinking water, has garnered significant attention due to its potential carcinogenicity.[1][2] This guide provides a comprehensive evaluation of the efficacy of various removal techniques for BCAA, offering researchers, scientists, and drug development professionals a critical comparison of available methodologies. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to facilitate the implementation of these methods in a laboratory setting.
Introduction: The Challenge of Bromochloroacetic Acid
Bromochloroacetic acid is a haloacetic acid (HAA) formed when chlorine-based disinfectants react with natural organic matter and bromide ions present in source water.[2][3] Its prevalence in treated water, coupled with toxicological studies suggesting it is "reasonably anticipated to be a human carcinogen," necessitates the development and optimization of effective removal strategies.[1] This guide will explore and critically evaluate the leading technologies for BCAA remediation.
Chemical and Physical Properties of Bromochloroacetic Acid [2][4]
| Property | Value |
| Molecular Formula | C₂H₂BrClO₂ |
| Molecular Weight | 173.39 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 27.5–31.5 °C |
| Solubility in Water | Soluble |
| pKa | 1.40 |
Comparative Analysis of BCAA Removal Techniques
The primary methods for BCAA removal can be broadly categorized into three main types: adsorption, advanced oxidation processes (AOPs), and biodegradation. Each approach possesses distinct advantages and limitations, which we will explore in detail.
Adsorption: A Surface-Level Solution
Adsorption-based techniques, particularly using granular activated carbon (GAC), are widely employed for the removal of various organic contaminants, including HAAs.[1][5]
Mechanism of Action: GAC possesses a highly porous structure with a large surface area, providing ample sites for the physical adsorption of BCAA molecules from the aqueous phase. While HAAs are generally considered hydrophilic, studies have demonstrated that GAC can effectively adsorb them.[5]
Performance Evaluation:
-
Removal Efficiency: Studies have shown that fresh GAC can achieve significant removal of HAAs.[4][5] One study observed that GAC filtration with an empty bed contact time (EBCT) of 2.5 minutes resulted in an average BCAA removal of 60 ± 16%.[5] Longer EBCTs can lead to even higher removal efficiencies, with some studies reporting over 99% removal for HAA5 with an EBCT of 9.8 minutes.[5]
-
Influencing Factors: The adsorption capacity of GAC for BCAA is influenced by factors such as the initial concentration of BCAA, water pH, temperature, and the presence of other organic compounds that can compete for adsorption sites.
-
Limitations: A primary drawback of GAC is the eventual exhaustion of its adsorptive capacity, necessitating costly and resource-intensive regeneration or replacement.[5]
Advanced Oxidation Processes (AOPs): Destructive Transformation
AOPs utilize highly reactive radical species, such as hydroxyl radicals (•OH), to degrade organic pollutants into less harmful compounds.[6] Several AOPs have shown promise for the degradation of BCAA.
2.2.1. Ozonation
Ozone (O₃) is a powerful oxidant that can directly react with BCAA or generate hydroxyl radicals to facilitate its degradation.[7][8]
Mechanism of Action: The degradation of BCAA by ozonation can proceed through two pathways: direct oxidation by ozone molecules and indirect oxidation by hydroxyl radicals formed from ozone decomposition in water.
Performance Evaluation:
-
Efficiency: Ozonation can be effective in reducing HAA concentrations. However, a critical consideration is the potential for bromate (BrO₃⁻), a suspected carcinogen, to form during the ozonation of bromide-containing water.[9]
-
Byproduct Formation: The formation of undesirable byproducts like bromate is a significant concern that requires careful control of ozonation parameters such as pH and ozone dose.[7][8][10]
2.2.2. Photocatalysis
This process involves the use of a semiconductor photocatalyst, typically titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.[11]
Mechanism of Action: The photogenerated holes can directly oxidize BCAA, while the electrons can reduce oxygen to form superoxide radicals, which can further contribute to the degradation process.
Performance Evaluation:
-
Efficiency: Photocatalytic degradation has been shown to be an effective method for BCAA removal. One study reported a half-life of 18 days for bromochloroacetic acid under photocatalytic conditions with TiO₂.[12]
-
Enhancements: The efficiency of photocatalysis can be enhanced by modifying the photocatalyst, for instance, by depositing gold nanoparticles on TiO₂, which can promote the generation of electrons and improve the reduction of bromate.[11]
2.2.3. Persulfate Activation
Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated by heat, UV light, or transition metals to generate sulfate radicals (SO₄•⁻), which are highly effective in degrading organic pollutants.[13][14]
Mechanism of Action: The activation of persulfate generates sulfate radicals, which have a high redox potential and can effectively oxidize a wide range of organic compounds, including BCAA.
Performance Evaluation:
-
Versatility: Persulfate activation can be achieved through various methods, offering flexibility in application.[15][16]
-
Efficiency: This method has demonstrated high efficiency in degrading various organic contaminants and holds promise for BCAA removal.[13]
2.2.4. Sonochemical Degradation
Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and collapse of microscopic bubbles in a liquid.[17][18][19]
Mechanism of Action: The collapse of cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of volatile compounds and the generation of hydroxyl radicals from water sonolysis.[20] Non-volatile and hydrophilic compounds like BCAA are primarily degraded by these hydroxyl radicals in the bulk solution.[20]
Performance Evaluation:
-
Factors Affecting Efficiency: The efficiency of sonochemical degradation is influenced by factors such as ultrasonic frequency and power, the initial concentration of the pollutant, and the properties of the aqueous matrix.[17][18]
Biodegradation: The Natural Approach
Biodegradation utilizes microorganisms to break down organic contaminants. Biofiltration, which involves passing water through a filter medium colonized by bacteria, is a common application of this principle.[5]
Mechanism of Action: Specific bacterial communities can utilize HAAs as a source of carbon and energy, breaking them down into simpler, non-toxic compounds.
Performance Evaluation:
-
Sustainability: Biodegradation is often considered a more sustainable and cost-effective approach compared to physical or chemical methods.[5]
-
Combined Systems: The combination of GAC and biofiltration can be particularly effective. The GAC initially adsorbs the HAAs, providing a concentrated food source for the colonizing bacteria, which then biodegrade the compounds, effectively regenerating the GAC surface.[5]
-
Efficiency: A combined GAC and biofiltration system has been shown to remove an average of 89.5% of various HAA species.[5]
Quantitative Comparison of Removal Techniques
| Technique | Typical Removal Efficiency | Key Advantages | Key Disadvantages |
| Adsorption (GAC) | 60-99% for HAAs[5] | Well-established, effective for a broad range of organics. | Finite capacity, requires regeneration/replacement.[5] |
| Ozonation | Variable, can be high. | Powerful oxidant. | Potential for bromate formation.[9] |
| Photocatalysis (TiO₂) | Half-life of ~18 days for BCAA[12] | Can lead to complete mineralization. | Can be slow, requires UV source. |
| Persulfate Activation | High efficiency reported for various organics.[13] | Highly reactive radicals, versatile activation methods.[15][16] | Requires addition of chemicals. |
| Sonochemical Degradation | Dependent on experimental conditions. | No additional chemicals required. | Energy intensive. |
| Biodegradation | Up to 89.5% for HAAs in combined systems[5] | Sustainable, cost-effective. | Slower process, sensitive to environmental conditions. |
Experimental Protocols
Protocol for BCAA Removal using Granular Activated Carbon (GAC)
This protocol outlines a bench-scale column experiment to evaluate the adsorption of BCAA onto GAC.
Materials:
-
Glass column (e.g., 2.5 cm inner diameter, 30 cm length)
-
Granular Activated Carbon (GAC)
-
Peristaltic pump
-
BCAA stock solution
-
Deionized water
-
Sample collection vials
-
Analytical instrumentation for BCAA quantification (e.g., GC-ECD)[4]
Procedure:
-
GAC Preparation: Wash the GAC with deionized water to remove fines and dry it in an oven at 105°C for 24 hours.
-
Column Packing: Pack a known amount of the prepared GAC into the glass column to a specific bed depth.
-
System Equilibration: Pump deionized water through the column for several hours to ensure stable flow and remove any trapped air.
-
BCAA Solution Introduction: Introduce a BCAA solution of known concentration into the column at a constant flow rate to achieve a desired Empty Bed Contact Time (EBCT).
-
Sample Collection: Collect effluent samples at regular time intervals.
-
BCAA Analysis: Analyze the BCAA concentration in the influent and effluent samples using a validated analytical method, such as EPA Method 552.2.[5]
-
Data Analysis: Calculate the percent removal of BCAA at each time point and plot the breakthrough curve (C/C₀ vs. time).
Protocol for Photocatalytic Degradation of BCAA
This protocol describes a batch experiment for evaluating the photocatalytic degradation of BCAA using a TiO₂ catalyst.
Materials:
-
Photoreactor with a UV lamp source
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
TiO₂ photocatalyst
-
BCAA stock solution
-
Deionized water
-
Syringes and filters for sample collection
-
Analytical instrumentation for BCAA quantification
Procedure:
-
Catalyst Suspension: Add a specific amount of TiO₂ catalyst to a known volume of BCAA solution in the quartz reaction vessel.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the BCAA and the catalyst surface.
-
Photoreaction Initiation: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sample Collection: Withdraw aliquots of the suspension at predetermined time intervals. Immediately filter the samples to remove the catalyst particles.
-
BCAA Analysis: Analyze the concentration of BCAA in the filtered samples.
-
Data Analysis: Plot the concentration of BCAA as a function of irradiation time to determine the degradation kinetics.
Visualization of Key Processes
Experimental Workflow for GAC Adsorption Study
Caption: Workflow for evaluating BCAA removal by GAC adsorption.
Mechanism of Photocatalytic Degradation of BCAA
Caption: Simplified mechanism of BCAA photocatalytic degradation.
Conclusion and Future Perspectives
The selection of an appropriate removal technique for bromochloroacetic acid is contingent upon a multitude of factors, including the initial contaminant concentration, the characteristics of the water matrix, operational costs, and the potential for byproduct formation.
-
Adsorption using GAC is a robust and widely implemented technology, particularly effective as a polishing step.
-
Advanced Oxidation Processes offer the potential for rapid and complete degradation of BCAA, but require careful optimization to enhance efficiency and minimize the formation of harmful byproducts.
-
Biodegradation presents a sustainable and cost-effective alternative, especially when integrated with other treatment processes.
Future research should focus on the development of novel and hybrid technologies that can overcome the limitations of individual methods. This includes the synthesis of more efficient and durable adsorbents and photocatalysts, as well as the cultivation of specialized microbial consortia for enhanced biodegradation of BCAA and other haloacetic acids. A deeper understanding of the degradation pathways and the toxicity of intermediate byproducts is also crucial for ensuring the safety and efficacy of these advanced treatment technologies.
References
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
PubChem. (n.d.). Bromochloroacetic acid. National Center for Biotechnology Information. [Link]
-
Krasner, S. W., Weinberg, H. S., Richardson, S. D., Pastor, S. J., Chinn, R., Sclimenti, M. J., ... & Thruston, A. D. (2006). Occurrence of a new generation of disinfection byproducts. Environmental science & technology, 40(23), 7175-7185. [Link]
-
U.S. Environmental Protection Agency. (2006). Stage 2 Disinfectants and Disinfection Byproducts Rule. [Link]
-
World Health Organization. (2008). Guidelines for drinking-water quality. [Link]
-
Richardson, S. D., Plewa, M. J., Wagner, E. D., Schoeny, R., & DeMarini, D. M. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research. Mutation Research/Reviews in Mutation Research, 636(1-3), 178-242. [Link]
-
Li, X. F., & Mitch, W. A. (2018). Drinking water disinfection byproducts (DBPs) and human health effects: multidisciplinary challenges and opportunities. Environmental science & technology, 52(4), 1681-1689. [Link]
-
Plewa, M. J., & Wagner, E. D. (2009). Mammalian cell cytotoxicity and genotoxicity of disinfection by-products. Water Research Foundation. [Link]
-
Bond, T., Templeton, M. R., & Graham, N. (2011). Pre-ozonation for disinfection byproduct control: a critical review. Water research, 45(18), 5789-5808. [Link]
-
Glaze, W. H., Weinberg, H. S., & Cavanagh, J. E. (1993). Evaluating the formation of brominated DBPs during ozonation. Journal-American Water Works Association, 85(1), 96-103. [Link]
-
An, T., Zu, L., Li, G., Zhang, P., & Zhao, H. (2010). Photocatalytic degradation of brominated flame retardants using TiO2 and related catalysts. Journal of Environmental Management, 91(10), 1969-1977. [Link]
-
Wols, B. A., & Hofman-Caris, C. H. M. (2012). Review of photochemical and photobiological processes for the removal of organic micropollutants from water. Water research, 46(9), 2815-2835. [Link]
-
Oh, W. D., Dong, Z., & Lim, T. T. (2016). Generation of sulfate radical through heterogeneous catalysis for organic contaminants removal: a review. Water research, 96, 148-167. [Link]
-
Zhang, T., Chen, Y., & Wang, Y. (2020). A review on the electrochemical activation of persulfate: mechanism and application for the degradation of organic pollutants. Chemical Engineering Journal, 381, 122690. [Link]
-
Adewuyi, Y. G. (2001). Sonochemistry: environmental science and engineering applications. Industrial & engineering chemistry research, 40(22), 4681-4715. [Link]
-
Zhang, W., Wang, C., & Li, Y. (2013). Biodegradation of haloacetic acids in drinking water. Applied microbiology and biotechnology, 97(14), 6109-6118. [Link]
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comparative study of GC-MS and LC-MS/MS for haloacetic acid analysis
[1][2]
Executive Summary
The Verdict: The analytical landscape for Haloacetic Acids (HAAs) is shifting from the rigid, labor-intensive legacy of Gas Chromatography (GC-MS) to the high-throughput, direct-analysis capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS (e.g., EPA 552.3): Remains the regulatory bedrock but suffers from a critical bottleneck—derivatization . The requirement to convert polar HAAs into volatile methyl esters introduces hazardous reagents, extends sample preparation time to 4+ hours, and risks thermal degradation of brominated species.
-
LC-MS/MS (e.g., EPA 557): Represents the modern standard for efficiency. By leveraging Ion Chromatography (IC) or HILIC/Mixed-Mode stationary phases, this approach allows for direct aqueous injection. It offers superior sensitivity (LOD < 0.2 µg/L) for thermally unstable compounds and reduces sample turnaround time by >80%.
The Analytical Challenge: Polarity & Regulation
Haloacetic acids (HAA5 and HAA9) are polar, non-volatile, and hydrophilic. This physicochemical profile makes them naturally ill-suited for standard GC analysis without chemical modification.
-
Regulated Targets (HAA5): Monochloroacetic acid (MCAA), Dichloroacetic acid (DCAA), Trichloroacetic acid (TCAA), Monobromoacetic acid (MBAA), Dibromoacetic acid (DBAA).[1][2][3][4]
-
Emerging Targets (HAA9): Includes brominated tri-halo species (e.g., Tribromoacetic acid - TBAA) which are notoriously thermally unstable.
Deep Dive: GC-MS (The Traditional Standard)[7]
Mechanism: The Derivatization Necessity
Because HAAs are non-volatile carboxylic acids, they cannot be analyzed directly by GC. They must be alkylated to form methyl esters. This is typically achieved using acidic methanol (EPA 552.3) or diazomethane (older methods).
The Workflow Bottleneck
The protocol involves liquid-liquid extraction (LLE) using Methyl tert-butyl ether (MTBE), followed by a 2-hour heating step to drive the methylation reaction.
-
Critical Flaw: The high temperatures required for both the derivatization reaction (50°C) and the GC injection port (200°C+) can cause the decarboxylation of Tribromoacetic acid (TBAA) , leading to poor recovery and under-reporting of total toxicity.
Performance Profile
-
Sensitivity: Excellent for chlorinated species (DCAA, TCAA).
-
Selectivity: High, utilizing Electron Capture Detectors (ECD) or Mass Selective Detectors (MSD).
-
Drawback: MCAA often shows poor response due to lower derivatization efficiency.
Deep Dive: LC-MS/MS (The Modern Evolution)
Mechanism: Direct Aqueous Injection
LC-MS/MS bypasses the need for volatility. Using Electrospray Ionization (ESI) in negative mode, HAAs are detected as their deprotonated anions
The Separation Challenge
Standard C18 columns fail to retain small, polar HAAs (they elute with the void volume). Success depends on specialized stationary phases:
-
Ion Chromatography (IC-MS/MS): Uses anion-exchange mechanisms (EPA Method 557).
-
HILIC / Mixed-Mode: Newer reversed-phase columns (e.g., Poroshell HPH-C18 or specialized polar-embedded phases) retain HAAs through hydrophilic interactions.
Performance Profile
-
Sensitivity: LODs frequently reach 0.02 µg/L , surpassing GC-ECD for many analytes.
-
Integrity: No thermal degradation. TBAA and other brominated species are detected intact.
-
Throughput: "Filter and Shoot" workflow allows for <15 minute cycle times.
Head-to-Head Performance Comparison
| Feature | GC-MS (EPA 552.[5]3) | LC-MS/MS (EPA 557 / Direct Injection) |
| Sample Prep Time | High (4-6 Hours) | Low (< 15 Minutes) |
| Derivatization | Required (Methylation) | None (Direct Injection) |
| Sample Volume | Large (30-40 mL) | Micro (1-5 mL) |
| LOD (Sensitivity) | ~0.5 µg/L | 0.02 - 0.2 µg/L |
| Thermal Stability | Poor (TBAA degrades) | Excellent (Cold analysis) |
| Reagents | Hazardous (MTBE, H2SO4) | Green (Water, Methanol, Formic Acid) |
| MCAA Recovery | Often Low (< 60%) | High (> 90%) |
| Matrix Effects | Low (Clean extract) | High (Requires Isotope Dilution) |
Experimental Workflows
Diagram 1: The GC-MS "Labor Labyrinth"
This workflow illustrates the multiple manual handling steps required to force HAAs into a GC-compatible state.
Caption: GC-MS workflow showing the critical "Derivatization" and "Extraction" bottlenecks that introduce hazardous solvents and thermal stress.
Diagram 2: The LC-MS/MS "Direct Path"
This workflow demonstrates the efficiency of modern ion chromatography/mass spectrometry.
Caption: LC-MS/MS workflow highlighting the "Filter and Shoot" simplicity, eliminating hazardous extraction steps.
Detailed Experimental Protocols
Protocol A: GC-MS (Modified EPA 552.3)
Objective: Quantification of HAA9 via Methylation.
-
Sample Collection: Collect 40 mL water in amber vials with NH4Cl (preservative).
-
Extraction: Add 2 mL concentrated H2SO4 to lower pH < 0.5. Add 4 mL MTBE containing internal standard (1,2,3-Trichloropropane).
-
Agitation: Shake vigorously for 3 minutes. Allow phases to separate. Discard aqueous layer.
-
Derivatization: Add 1 mL of 10% H2SO4 in Methanol to the MTBE extract. Heat at 50°C for 2 hours in a water bath.
-
Neutralization: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO3) to remove excess acid.
-
Analysis: Inject 1 µL into GC-MS (Splitless).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 35°C hold 10 min, ramp to 200°C.
-
Protocol B: LC-MS/MS (Direct Injection / EPA 557)
Objective: High-throughput quantification of HAA9 without derivatization.
-
Sample Collection: Collect 5 mL water in amber vials with NH4Cl (100 mg/L).
-
Internal Standard: Spike with isotopically labeled standards (e.g., MCAA-13C, DCAA-13C) to correct for matrix effects.
-
Filtration: Filter sample through a 0.2 µm PES or RC syringe filter into an autosampler vial.
-
Analysis: Inject 10-100 µL into LC-MS/MS (Triple Quadrupole).
Conclusion & Recommendations
For laboratories processing high volumes of water samples or requiring precise quantification of thermally labile brominated HAAs, LC-MS/MS is the superior choice . It offers a "green chemistry" advantage by eliminating MTBE and significantly reducing labor costs.
Recommendation:
-
Adopt LC-MS/MS (EPA 557) if your lab handles >20 samples/day or requires HAA9 analysis. The initial capital cost is offset by labor savings and data quality.
-
Retain GC-MS (EPA 552.3) only if regulatory adherence strictly mandates legacy methods or if matrix suppression in LC-MS cannot be overcome with isotope dilution.
References
-
U.S. Environmental Protection Agency. (2003).[7] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[8]Link
-
U.S. Environmental Protection Agency. (2009).[2] Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry.Link
-
Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.Link
-
SCIEX. (2020). A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water.[1][3][4]Link
-
Waters Corporation. (2020). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.Link
A Comparative Guide to the Analysis of Bromochloroacetic Acid in Drinking Water: Evaluating EPA Method 552.3 and Its Alternatives
For researchers, environmental scientists, and professionals in drug development, the accurate and precise quantification of disinfection byproducts in drinking water is of paramount importance. Bromochloroacetic acid (BCAA), a member of the haloacetic acid (HAA) group, is a regulated contaminant that requires robust analytical methods for its monitoring. This guide provides an in-depth technical comparison of the United States Environmental Protection Agency (EPA) Method 552.3 for the determination of BCAA, alongside an evaluation of common alternative analytical approaches.
The Significance of Monitoring Bromochloroacetic Acid
Bromochloroacetic acid is formed during water disinfection processes, such as chlorination, when disinfectants react with natural organic matter present in the source water.[1] Classified as a potential human carcinogen, the monitoring of BCAA and other HAAs is a critical aspect of ensuring public health and regulatory compliance.[1] The EPA has established maximum contaminant levels for the sum of five HAAs (HAA5), and BCAA is one of the nine HAAs (HAA9) monitored to provide a more comprehensive understanding of disinfection byproduct formation.[2]
EPA Method 552.3: A Detailed Examination
EPA Method 552.3 is a widely adopted standard for the analysis of haloacetic acids in drinking water.[3] The method involves a multi-step process that includes liquid-liquid extraction (LLE), derivatization to form methyl esters, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD).[4]
Performance of EPA Method 552.3 for Bromochloroacetic Acid
The accuracy and precision of an analytical method are the cornerstones of reliable data. For EPA Method 552.3, the performance criteria are well-defined, requiring analyte concentrations to be within 70-130% of the expected values for most calibration levels, and within 50-150% for the lowest level.[5] Precision requirements mandate a relative standard deviation (RSD) of less than 20%.[4]
Experimental data from single-laboratory validations demonstrate that modern instrumentation can readily meet and exceed these requirements for BCAA.
| Analyte | Concentration (µg/L) | Accuracy (% Recovery) | Precision (% RSD) | Source |
| Bromochloroacetic Acid (BCAA) | 10 | 95-105 | <5 | [5] |
| Bromochloroacetic Acid (BCAA) | 1 | 62-88 | <16 | [5] |
Experimental Protocol for EPA Method 552.3
The following is a detailed, step-by-step methodology for the analysis of BCAA in drinking water using EPA Method 552.3. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass vials to prevent photodegradation of the analytes.
-
Dechlorinate the sample immediately upon collection by adding ammonium chloride. This is a critical step to quench any residual chlorine and prevent the further formation of HAAs, which would lead to artificially inflated results.[6]
-
Acidify the sample to a pH of less than 4.5 to ensure the stability of the HAAs.
-
Store samples at 4°C and protect them from light until extraction.
2. Liquid-Liquid Extraction (LLE):
-
Transfer a known volume of the water sample to a separatory funnel.
-
Add a small volume of a water-immiscible organic solvent, typically methyl tert-butyl ether (MTBE).
-
Shake the funnel vigorously to facilitate the partitioning of the acidic HAAs from the aqueous phase into the organic solvent. The principle of "like dissolves like" governs this step, where the organic nature of the HAAs allows for their extraction into the MTBE.
-
Allow the layers to separate and collect the organic (upper) layer containing the HAAs.
3. Derivatization:
-
To the MTBE extract, add acidic methanol.
-
Heat the mixture in a sealed vial. This step converts the non-volatile haloacetic acids into their more volatile methyl esters. This chemical modification is essential for enabling the compounds to be analyzed by gas chromatography.
-
After cooling, neutralize the excess acid.
4. Gas Chromatography with Electron Capture Detection (GC-ECD):
-
Inject a small volume of the derivatized extract into the GC system.
-
The volatile methyl esters are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
The electron capture detector is highly sensitive to halogenated compounds, making it an ideal choice for the detection of the derivatized HAAs.
-
To ensure the confident identification of each analyte, EPA Method 552.3 mandates the use of a secondary, dissimilar GC column for confirmation.[2]
Workflow of EPA Method 552.3
Caption: Workflow of EPA Method 552.3 for HAA analysis.
Alternative Analytical Methodologies
While EPA Method 552.3 is a robust and widely used method, alternative approaches offer various advantages in terms of sample preparation, selectivity, and speed of analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction can be employed as an alternative to LLE for the initial extraction of HAAs from water samples.
-
Principle: SPE utilizes a solid sorbent material packed into a cartridge to retain the analytes of interest while the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent.
-
Advantages over LLE: SPE typically consumes smaller volumes of organic solvents, reduces the risk of emulsion formation, and can be more easily automated, leading to higher sample throughput.[7][8][9]
-
Performance: Studies have shown that SPE can achieve excellent recoveries for HAAs, often exceeding 82%, with high precision (RSDs below 3.5%).[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Replacing the ECD with a mass spectrometer offers enhanced selectivity and confirmatory analysis.
-
Principle: A mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that can be used for definitive compound identification.
-
Advantages over GC-ECD: GC-MS provides a higher degree of certainty in compound identification, reducing the likelihood of false positives from co-eluting interferences.[11] While ECD is highly sensitive to halogenated compounds, it is not as selective as MS.
-
Considerations: In some cases, the sensitivity of GC-ECD for certain halogenated compounds can be higher than that of GC-MS in full scan mode.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct aqueous injection followed by LC-MS/MS analysis represents a significant departure from the GC-based methods and eliminates the need for derivatization.
-
Principle: This technique separates the HAAs in their native, acidic form using liquid chromatography, followed by detection with a highly selective and sensitive tandem mass spectrometer.
-
Advantages: The primary advantage of LC-MS/MS is the elimination of the time-consuming and potentially error-prone derivatization step.[12] This leads to a much faster and more streamlined workflow.
-
Performance: Validated LC-MS/MS methods have demonstrated excellent performance for the analysis of HAAs, with mean recoveries typically ranging from 85.2% to 107.7% and very low limits of detection (LODs) in the range of 0.003 to 0.04 µg/L.[12]
Comparison of Analytical Methods for Bromochloroacetic Acid
| Feature | EPA Method 552.3 (LLE/GC-ECD) | SPE/GC-ECD | LLE/GC-MS | Direct Injection LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction, Derivatization | Solid-Phase Extraction, Derivatization | Liquid-Liquid Extraction, Derivatization | Minimal to none |
| Selectivity | Good (with dual column confirmation) | Good (with dual column confirmation) | Excellent | Excellent |
| Sensitivity | Excellent | Excellent | Good to Excellent | Excellent |
| Throughput | Moderate | High (with automation) | Moderate | High |
| Pros | Established, robust method | Reduced solvent usage, automation-friendly | High confidence in identification | No derivatization, fast analysis |
| Cons | Labor-intensive, potential for emulsions | Higher initial cost of consumables | Potentially lower sensitivity than ECD for some analytes | Higher instrument cost |
Logical Workflow Comparison
Caption: Comparison of analytical workflows.
Conclusion
EPA Method 552.3 remains a reliable and widely accepted method for the determination of bromochloroacetic acid in drinking water. Its performance in terms of accuracy and precision is well-documented and meets regulatory requirements. However, for laboratories seeking to improve efficiency, reduce solvent consumption, and enhance selectivity, alternative methods offer compelling advantages. The choice of the most appropriate method will depend on specific laboratory needs, including sample throughput, available instrumentation, and data quality objectives. For high-throughput laboratories, the automation potential of SPE and the speed of direct injection LC-MS/MS are significant benefits. For applications requiring the highest degree of confidence in analyte identification, mass spectrometry-based detection is the preferred choice.
References
-
Shimadzu Scientific Instruments. (n.d.). Determination of Haloacetic Acids (HAA9) and Dalapon in Drinking Water According to EPA Method 552.3 on Dual Columns from a Single Injection. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Determination of Haloacetic Acids (HAA5 and HAA9) in Drinking Water According to EPA Method 552.3. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 552.3rev1.0: Haloacetic Acids and Dalapon in Drinking Water.... Retrieved from [Link]
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ResearchGate. (2016, May 19). EPA 552.3 analysis of Haloaceticacids in drinking water and thier dangers. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Method for Bromic Acid in Drinking Water by LC/MS/MS Using Multi-mode Column. Retrieved from [Link]
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Regulations.gov. (2015, December 11). US EPA Method 552.3. Retrieved from [Link]
-
DigitalCommons@UNL. (n.d.). Validating sample preservation techniques and holding times for the approved compliance monitoring methods for haloacetic acids. Retrieved from [Link]
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PubMed. (n.d.). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. Retrieved from [Link]
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Agilent Technologies. (2011, August 15). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. Retrieved from [Link]
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Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between chromatographic profiles for GC-ECD analyses ( a ).... Retrieved from [Link]
-
IWA Publishing. (2024, April 16). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9. Retrieved from [Link]
-
CERES Research Repository. (2024, May 16). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Retrieved from [Link]
-
Agilent Technologies. (2019, July 29). GC and GC/MS for Drinking Water Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Liquid–Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME) for Pyrethroid Pesticides Analysis from Enriched River Water. Retrieved from [Link]
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SciTechnol. (n.d.). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. Retrieved from [Link]
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Agilent Technologies. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Retrieved from [Link]
-
Agilent Technologies. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
Redalyc. (n.d.). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Retrieved from [Link]
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SciTechnol. (n.d.). A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. Retrieved from [Link]
-
Biotage. (2023, January 17). SLE, SPE and LLE – How are Those Different?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Carcinogenic Potential of Haloacetic Acids
This guide provides a comprehensive comparison of the carcinogenic potential of different haloacetic acids (HAAs), common disinfection byproducts in drinking water. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an in-depth understanding of HAA carcinogenicity, from molecular mechanisms to standardized assessment protocols.
Introduction: The Double-Edged Sword of Water Disinfection
Water disinfection is a cornerstone of public health, yet the chemical reactions involved can produce a complex mixture of disinfection byproducts (DBPs). Among these, haloacetic acids (HAAs) are a significant group, formed when disinfectants like chlorine react with natural organic matter in the water.[1][2][3] While essential for preventing waterborne diseases, chronic exposure to certain HAAs has raised concerns due to their potential carcinogenic effects.[1][2][3][4][5] This guide offers a comparative analysis of the carcinogenic potential of various HAAs, grounded in authoritative toxicological data.
The U.S. Environmental Protection Agency (EPA) regulates a mixture of five common HAAs (HAA5): monochloroacetic acid, dichloroacetic acid (DCA), trichloroacetic acid (TCA), monobromoacetic acid, and dibromoacetic acid.[5][6] However, numerous other HAAs have been identified in drinking water, each with a unique toxicological profile.[1] The National Toxicology Program (NTP) has evaluated 13 HAAs and concluded that six are "reasonably anticipated to be human carcinogens": bromochloroacetic acid (BCA), bromodichloroacetic acid (BDCA), chlorodibromoacetic acid (CDBA), dibromoacetic acid (DBA), dichloroacetic acid (DCA), and tribromoacetic acid (TBA).[1][2][4]
Mechanisms of Haloacetic Acid-Induced Carcinogenesis
The carcinogenic mechanisms of HAAs are complex and appear to involve multiple pathways, with genotoxicity and oxidative stress being prominent.[1][2][3] It is generally understood that HAAs are weak electrophiles that can react with macromolecules like proteins, lipids, and DNA.[1] This interaction can lead to a cascade of cellular events culminating in carcinogenesis.
Key Mechanistic Pathways:
-
Oxidative Stress: Many HAAs induce oxidative stress, leading to the generation of reactive oxygen species (ROS).[1][2] ROS can damage DNA, proteins, and lipids, contributing to mutations and cellular dysfunction. Brominated HAAs, in particular, have been shown to be potent inducers of oxidative stress.[1]
-
Genotoxicity: Several HAAs have demonstrated genotoxic effects, including the ability to cause DNA strand breaks and chromosomal damage.[1][2] Dihaloacetic acids are generally considered more genotoxic than trihaloacetic acids.[1] The genotoxicity of HAAs is often considered an indirect effect resulting from oxidative stress rather than direct DNA binding.[1][2]
-
Metabolic Activation: Some trihaloacetic acids, such as tribromoacetic acid and chlorodibromoacetic acid, are metabolized to their dihalogenated counterparts (e.g., dibromoacetic acid and bromochloroacetic acid, respectively).[1][2][3][7] This metabolic process can form highly reactive free radicals, contributing to their carcinogenic potential.[1]
Figure 1: Proposed mechanisms of haloacetic acid-induced carcinogenesis.
Comparative Carcinogenic Potential of Haloacetic Acids
The carcinogenic potential of HAAs varies significantly depending on the number and type of halogen substituents. The following table summarizes the carcinogenic classifications and key findings for several common HAAs.
| Haloacetic Acid | IARC Classification | US NTP Classification | Key Experimental Findings in Animal Studies |
| Monochloroacetic Acid (MCA) | Not classifiable | Not listed | No evidence of carcinogenicity in 2-year gavage bioassays with rats and mice.[8][9][10][11] |
| Dichloroacetic Acid (DCA) | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | Consistently induces hepatocellular tumors (adenomas and carcinomas) in mice and rats.[5][6][12][13][14][15] |
| Trichloroacetic Acid (TCA) | Group 2B (Possibly carcinogenic to humans) | Not sufficient evidence for listing | Induces liver tumors in mice, but not consistently in rats.[5][6][16][17][18] Mixed results in genotoxicity assays.[16] |
| Dibromoacetic Acid (DBA) | Not evaluated | Reasonably anticipated to be a human carcinogen | Induces liver and lung tumors in mice, and malignant mesothelioma and mononuclear-cell leukemia in rats.[1][2][12] |
| Bromochloroacetic Acid (BCA) | Not evaluated | Reasonably anticipated to be a human carcinogen | Induces liver tumors in mice and tumors at other sites in rats.[1][2][12] |
| Bromodichloroacetic Acid (BDCA) | Not evaluated | Reasonably anticipated to be a human carcinogen | Induces tumors at several tissue sites in mice and rats, including liver tumors.[1][2][12] |
| Tribromoacetic Acid (TBA) | Not evaluated | Reasonably anticipated to be a human carcinogen | Metabolized to the carcinogen dibromoacetic acid.[1][2] Causes mutations in bacteria and oxidative stress in mammalian cells.[1][2] |
| Chlorodibromoacetic Acid (CDBA) | Not evaluated | Reasonably anticipated to be a human carcinogen | Metabolized to the carcinogen bromochloroacetic acid.[1][2] |
General Trends in Carcinogenicity:
-
Brominated vs. Chlorinated HAAs: Brominated HAAs are generally considered to have a higher carcinogenic potency than their chlorinated counterparts.[1][19] This is attributed to factors such as greater metabolic activation and a stronger induction of oxidative stress.[1]
-
Dihaloacetic vs. Trihaloacetic Acids: In vitro studies suggest that dihaloacetic acids are more genotoxic and cytotoxic than trihaloacetic acids.[1]
-
Monohaloacetic Acids: Monochloroacetic acid has not shown evidence of carcinogenicity in animal studies.[8][9][10][11]
Experimental Protocols for Assessing HAA Carcinogenicity
A robust assessment of the carcinogenic potential of HAAs relies on a combination of in vitro and in vivo assays. The following are key experimental protocols:
In Vitro Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test evaluates the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Prepare different concentrations of the test HAA.
-
Mix the HAA with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
Plate the mixture on a minimal agar medium lacking histidine.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
In Vitro Micronucleus Assay:
-
Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Methodology:
-
Culture mammalian cells (e.g., human peripheral blood lymphocytes, Chinese hamster ovary cells) and expose them to various concentrations of the test HAA.
-
Include positive and negative controls.
-
After an appropriate exposure period, treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
In Vivo Carcinogenicity Bioassays
Rodent Carcinogenicity Bioassay:
-
Principle: This is the gold standard for assessing the carcinogenic potential of a chemical. It involves long-term exposure of rodents (typically rats and mice) to the test substance, followed by a comprehensive histopathological examination of all major tissues and organs.
-
Methodology:
-
Select two rodent species (e.g., F344 rats and B6C3F1 mice) of both sexes.
-
Administer the test HAA, typically in drinking water, at multiple dose levels for a significant portion of the animals' lifespan (e.g., 2 years).
-
Include a concurrent control group receiving untreated drinking water.
-
Monitor the animals for clinical signs of toxicity and tumor development.
-
At the end of the study, perform a complete necropsy and histopathological evaluation of all tissues.
-
Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in the incidence of tumors at any site is evidence of carcinogenic activity.[12]
-
Figure 2: Experimental workflow for assessing the carcinogenic potential of haloacetic acids.
Conclusion and Future Directions
The assessment of the carcinogenic potential of haloacetic acids is a critical component of ensuring drinking water safety. The evidence strongly indicates that several HAAs, particularly brominated and dihalogenated species, are carcinogenic in experimental animals and are reasonably anticipated to be human carcinogens.[1][2][3][4] The primary mechanisms appear to involve oxidative stress and genotoxicity.[1][2]
Future research should focus on:
-
Elucidating the precise molecular mechanisms of HAA-induced carcinogenesis.
-
Developing more sensitive and high-throughput methods for screening the carcinogenic potential of emerging DBPs.
-
Conducting epidemiological studies to better understand the risk of HAA exposure in human populations.
This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the importance of a multi-faceted approach to evaluating the carcinogenic risks associated with haloacetic acids.
References
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National Center for Biotechnology Information. (n.d.). Haloacetic Acids Found as Water Disinfection Byproducts (Selected). National Institutes of Health. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Studies of Cancer in Experimental Animals - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Common Name: DICHLOROACETIC ACID HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
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World Health Organization. (2003). Trichloroacetic Acid in Drinking-water. Retrieved from [Link]
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World Health Organization. (n.d.). Monochloroacetic acid. Retrieved from [Link]
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NICNAS. (2015). Acetic acid, trichloro-: Human health tier II assessment. Retrieved from [Link]
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Anna, C. H., et al. (2008). Evaluation of Dichloroacetic Acid for Carcinogenicity in Genetically Modified Tg.AC Hemizygous and p53 Haploinsufficient Mice. National Center for Biotechnology Information. Retrieved from [Link]
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World Health Organization. (2003). Dichloroacetic Acid in Drinking-water. Retrieved from [Link]
-
OEHHA. (1999). Evidence on the Carcinogenicity of Trichloroacetic Acid and Its Salts. Retrieved from [Link]
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National Toxicology Program. (n.d.). RoC Review of Haloacetic Acids Found as Water Disinfection By-products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Trichloroacetic acid - Some Drinking-water Disinfectants and Contaminants, including Arsenic. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1998). Dichloroacetic Acid : Carcinogenicity Identification Characterization Summary. Retrieved from [Link]
-
National Toxicology Program. (1992). NTP Toxicology and Carcinogenesis Studies of Monochloroacetic Acid (CAS No. 79-11-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. Retrieved from [Link]
-
National Toxicology Program. (2021). Haloacetic Acids; 15th RoC 2021. Retrieved from [Link]
-
Evans, M. V., et al. (2020). Analysis of Cumulative Cancer Risk Associated with Disinfection Byproducts in United States Drinking Water. National Center for Biotechnology Information. Retrieved from [Link]
-
National Toxicology Program. (2018). Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. National Center for Biotechnology Information. Retrieved from [Link]
-
ECETOC. (2002). Technical Report No. 81 Human Acute Intoxication from Monochloroacetic Acid: Proposals for Therapy. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: TRICHLOROACETIC ACID HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Wood, C. E., et al. (2015). Latent carcinogenicity of early-life exposure to dichloroacetic acid in mice. Oxford Academic. Retrieved from [Link]
-
Mount Pleasant, NY. (n.d.). Haloacetic Acids (five) (HAA5): Health Information Summary. Retrieved from [Link]
-
World Health Organization. (n.d.). Monochloroacetic acid Chlorinated acetic acids are formed from organic material during water chlorination. No evidence of carcin. Retrieved from [Link]
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National Toxicology Program. (2018). Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products: RoC Monograph 12 [Internet]. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of Haloacetic Acids as a Class or Subclass(es). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chloroacetic Acid. EPA. Retrieved from [Link]
-
New Hampshire Department of Environmental Services. (n.d.). Haloacetic Acids (five) (HAA5): Health Information Summary. NH.gov. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Bromochloroacetic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of disinfection byproducts (DBPs) like bromochloroacetic acid (BCAA) is a critical aspect of water quality assessment and safety. As a halogenated acetic acid, BCAA is a potential human carcinogen formed during the chlorination of water containing bromide and natural organic matter. Ensuring the reliability of analytical data for BCAA is paramount, and this guide provides an in-depth comparison of the primary analytical techniques and a framework for the cross-validation of results.
The Analytical Landscape for Bromochloroacetic Acid: A Head-to-Head Comparison
The two most prevalent and validated methods for the determination of BCAA in drinking water are Gas Chromatography with Electron Capture Detection (GC-ECD), as outlined in U.S. Environmental Protection Agency (EPA) Method 552.3, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with EPA Method 557 being a key example using Ion Chromatography (IC) as the separation technique.[1][2] The choice between these methods is often dictated by a laboratory's existing instrumentation, sample throughput requirements, and the desired level of sensitivity and specificity.
Causality Behind Experimental Choices
The fundamental difference between these two approaches lies in the physicochemical properties of BCAA and how each technique addresses them. BCAA is a polar and non-volatile compound, making it unsuitable for direct injection into a gas chromatograph.[3] Consequently, GC-based methods necessitate a derivatization step to convert the polar carboxylic acid into a more volatile and less polar ester, typically a methyl ester.[3] This is most commonly achieved through reaction with acidic methanol or diazomethane.[4][5] Acidic methanol is generally preferred due to the hazardous nature of diazomethane.[6] The derivatized BCAA is then extracted into an organic solvent, such as methyl tert-butyl ether (MTBE), for injection into the GC.[7]
In contrast, LC-MS/MS leverages the polarity of BCAA for separation in the liquid phase, obviating the need for derivatization.[8] Ion chromatography, as used in EPA Method 557, employs an ion-exchange stationary phase to separate ionic analytes like the BCAA anion based on their charge and affinity for the resin.[9] The subsequent detection by tandem mass spectrometry provides a high degree of selectivity and sensitivity, allowing for direct injection of aqueous samples.[1]
Below is a summary of the key performance characteristics of each method:
| Performance Metric | Gas Chromatography-Electron Capture Detection (GC-ECD) - EPA Method 552.3 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - e.g., EPA Method 557 |
| Principle | Derivatization to methyl ester, liquid-liquid extraction, and detection of the halogenated compound by ECD. | Direct injection, separation of the BCAA anion by ion or reverse-phase chromatography, and detection by MS/MS. |
| Sample Preparation | Laborious and time-consuming: requires acidification, extraction, derivatization (heating with acidic methanol), and solvent exchange.[7] | Minimal: typically involves the addition of a preservative and an internal standard. |
| Analysis Time | Longer, with GC run times often exceeding 20 minutes, in addition to the lengthy sample preparation.[10] | Shorter, with LC run times typically under 15 minutes.[8] |
| Limit of Detection (LOD) | Generally in the low µg/L range. For BCAA, LODs around 0.25 µg/L have been reported.[11] | Can achieve lower detection limits, often in the sub-µg/L to ng/L range. LODs for BCAA can be as low as 0.04 µg/L.[8] |
| Linearity | Good linearity is achievable over a defined concentration range, with R² values typically >0.99.[12] | Excellent linearity over a wide dynamic range, with R² values >0.997 commonly reported.[8] |
| Accuracy (% Recovery) | Recoveries can be variable and are influenced by the efficiency of the extraction and derivatization steps. Typical recoveries range from 70-130%.[12] | Generally high and consistent recoveries, often in the range of 85-110%.[8] |
| Precision (%RSD) | Precision can be affected by the multi-step sample preparation. Relative standard deviations are typically <15%.[12] | High precision with RSDs often below 10%.[10] |
| Specificity | Good for halogenated compounds, but can be prone to interferences from co-extracted compounds. | Highly specific due to the use of precursor-to-product ion transitions in MS/MS, minimizing matrix interferences. |
| Robustness | The multi-step nature of the sample preparation can introduce variability. | Generally more robust due to the simpler workflow. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential. Below are summarized, step-by-step methodologies for both EPA Method 552.3 and a general LC-MS/MS approach.
EPA Method 552.3: GC-ECD Analysis of Bromochloroacetic Acid
This protocol is a condensed representation of the official EPA method.[7]
1. Sample Preparation and Extraction: a. To a 40 mL water sample, add a preservative (e.g., ammonium chloride) at the time of collection. b. Acidify the sample to a pH <0.5 with sulfuric acid. c. Add an internal standard solution (e.g., 1,2,3-trichloropropane) and 4 mL of MTBE. d. Shake vigorously for 2 minutes to extract the haloacetic acids into the MTBE. e. Allow the phases to separate.
2. Derivatization: a. Transfer the MTBE extract to a clean vial. b. Add 1 mL of acidic methanol (10% sulfuric acid in methanol). c. Heat the vial at 50°C for 2 hours to convert the BCAA to its methyl ester.
3. Back Extraction and Neutralization: a. After cooling, add a concentrated sodium sulfate solution to the vial to separate the MTBE from the acidic methanol. b. Transfer the MTBE layer to a new vial containing a saturated sodium bicarbonate solution to neutralize any remaining acid.
4. GC-ECD Analysis: a. Inject an aliquot of the final MTBE extract into a GC equipped with an electron capture detector. b. Use a suitable capillary column (e.g., DB-1701) for separation. c. Quantify the BCAA methyl ester based on the calibration curve prepared from standards that have undergone the same extraction and derivatization procedure.
LC-MS/MS Analysis of Bromochloroacetic Acid (General Protocol based on EPA Method 557 principles)
This protocol provides a general workflow for the direct analysis of BCAA.[1][13]
1. Sample Preparation: a. To a water sample, add a preservative (e.g., ammonium chloride) at the time of collection. b. Add an isotopically labeled internal standard (e.g., ¹³C-BCAA) to a known volume of the sample.
2. LC-MS/MS Analysis: a. Directly inject the sample into the LC-MS/MS system. b. Separate the analytes using an appropriate column (e.g., an anion exchange column for IC-MS/MS or a suitable reversed-phase column). c. Use a mobile phase gradient that effectively resolves BCAA from other haloacetic acids and matrix components. d. Detect BCAA using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. e. Monitor a specific precursor-to-product ion transition for BCAA for quantification and a secondary transition for confirmation.
3. Quantification: a. Generate a calibration curve by analyzing a series of standards of known concentrations. b. Quantify BCAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Cross-Validation of Analytical Results: A Framework for Trustworthiness
When two different analytical methods are available, or when transferring a method between laboratories, cross-validation is a critical step to ensure the consistency and reliability of the data.[14] This process involves a direct comparison of the results obtained from both methods for a set of identical samples.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Sample Selection: Choose a set of at least 10-20 representative water samples that span the expected concentration range of BCAA. Include both low-level and high-level samples, if possible.
-
Sample Homogenization and Splitting: Homogenize each water sample thoroughly. Split each sample into two aliquots, one for analysis by each method.
-
Analysis: Analyze the aliquots using the two validated analytical methods (e.g., EPA 552.3 and LC-MS/MS) in parallel. It is crucial that the analyses are performed by experienced analysts and that the instruments are properly calibrated and meeting quality control criteria.
-
Data Compilation: Tabulate the quantitative results for BCAA obtained from both methods for each sample.
-
Statistical Analysis:
-
Paired t-test: If the data are normally distributed, a paired t-test can be used to determine if there is a statistically significant difference between the means of the two sets of results.
-
Linear Regression: Plot the results from Method 1 against the results from Method 2. Perform a linear regression analysis. An ideal correlation would have a slope close to 1, a y-intercept close to 0, and a correlation coefficient (R²) close to 1.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements. This can help identify any systematic bias or outliers.
-
-
Acceptance Criteria: Define acceptance criteria before conducting the cross-validation. For example, the mean difference between the two methods should be within a certain percentage (e.g., ±15-20%), and the correlation coefficient should be greater than a specified value (e.g., >0.95).
By following this comprehensive guide, researchers and analytical scientists can confidently select the most appropriate method for their needs and rigorously validate their results, ensuring the highest level of data integrity in the analysis of bromochloroacetic acid.
References
-
Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-333. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. Retrieved from [Link]
-
Glezer, V., et al. (1999). Analyzing HAAs and ketoacids without diazomethane. Journal - American Water Works Association, 91(9), 92-99. Retrieved from [Link]
-
Sciex. (n.d.). EPA 557 Haloacetic Acids Bromate Dalapon. Retrieved from [Link]
-
World Health Organization. (2000). Brominated Acetic Acids in Drinking-water. Retrieved from [Link]
-
Ceres Research Repository. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. Retrieved from [Link]
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874–881. Retrieved from [Link]
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Shimadzu. (n.d.). method 557: determination of haloacetic acids, bromate, and dalapon in drinking water by ion. Retrieved from [Link]
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Christman, R. F. (1998). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of the American Oil Chemists' Society, 75(11), 1543-1548. Retrieved from [Link]
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Shimadzu. (2020). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016). Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alternate Test Procedure Program. Retrieved from [Link]
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Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Basic Principles of Ion Chromatography. Retrieved from [Link]
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Xie, Y., & Zhou, H. (2002). Acidic Methanol Methylation for HAA Analysis: Limitations and Possible Solutions. Journal - American Water Works Association, 94(11), 115-124. Retrieved from [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2005). Comparison Between Three Chromatographic (GC-ECD, GC-PFPD and GC-ITD-MS) Methods and a UV-Vis Spectrophotometric Method for the Determination of Dithiocarbamates in Lettuce. Journal of the Brazilian Chemical Society, 16(6A), 1129-1136. Retrieved from [Link]
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Shabir, G. A. (2019). A Review on Step-by-Step Analytical Method Validation. Journal of Pharmaceutical and Biomedical Analysis, 175, 112769. Retrieved from [Link]
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Sciex. (n.d.). EPA 557 Haloacetic Acids Bromate Dalapon. Retrieved from [Link]
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Swartz, M. (2010). Ion Chromatography: An Overview and Recent Developments. LCGC North America, 28(11), 994-1003. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bromochloroacetic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle every chemical, from synthesis to disposal. Bromochloroacetic acid, a common disinfection byproduct and a valuable reagent in organic synthesis, demands our utmost respect due to its corrosive nature and potential health hazards. This guide provides a comprehensive, technically grounded, and field-proven methodology for its safe and compliant disposal. We will move beyond mere procedural lists to explain the causality behind each step, ensuring a self-validating system of laboratory safety.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with bromochloroacetic acid is paramount. It is a corrosive solid, capable of causing severe skin burns and eye damage.[1] Furthermore, it is classified as a suspected carcinogen.[1] Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Hazard Classification
Proper disposal begins with correct waste classification. Due to its corrosive properties, bromochloroacetic acid waste is categorized by the U.S. Environmental Protection Agency (EPA) as a hazardous waste.
| Hazard Characteristic | EPA Waste Code | Description |
| Corrosivity | D002 | Wastes that are corrosive.[2][3] |
This classification mandates that its disposal must adhere to all federal, state, and local environmental regulations.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A cavalier attitude towards PPE is a direct route to laboratory accidents. For the handling and disposal of bromochloroacetic acid, the following PPE is mandatory. The rationale behind each selection is to provide a comprehensive barrier against the chemical's corrosive and potentially carcinogenic properties.
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving for added protection. | Provides a robust barrier against corrosive organic acids.[4][5] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors, which can cause severe eye damage. |
| Body Protection | A chemically resistant lab coat or apron. | Shields the body from accidental spills and contamination. |
| Respiratory Protection | An acid gas respirator may be necessary, especially for large spills or in poorly ventilated areas. | Protects against the inhalation of corrosive vapors.[6][7][8] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of bromochloroacetic acid, bifurcating the procedure for small spills and the disposal of bulk quantities.
Caption: Disposal decision workflow for bromochloroacetic acid.
Protocol for Small Spills (Up to 100g)
Small spills can be managed effectively within the laboratory by trained personnel, provided the correct procedure is followed meticulously.
Step 1: Containment and Absorption
-
Cordon off the spill area to prevent cross-contamination.
-
Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9] Avoid using combustible materials like paper towels. The purpose of this step is to control the spread of the corrosive material.
Step 2: Neutralization
-
Once absorbed, cautiously apply a weak base like sodium bicarbonate (baking soda) or sodium carbonate (soda ash) to the spill area.[10]
-
The neutralization reaction is an acid-base reaction that produces a salt, water, and carbon dioxide gas. This conversion to a less hazardous salt is the cornerstone of safe disposal.
-
Caution: The reaction may cause some effervescence (fizzing) as carbon dioxide is released. Apply the neutralizing agent slowly and observe the reaction.
Step 3: Collection and Packaging
-
After the fizzing has subsided, use a plastic scoop or other non-reactive tool to collect the absorbed and neutralized residue.[9]
-
Place the residue in a clearly labeled, leak-proof container. A heavy-duty plastic bag or a designated hazardous waste container is appropriate.[9]
Step 4: Final Decontamination and Disposal
-
Wipe down the spill area with a damp cloth or sponge.
-
All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container.
-
The container should be labeled as "Hazardous Waste: Bromochloroacetic Acid Spill Debris" and disposed of through your institution's hazardous waste management program.[11]
Protocol for Bulk Quantities (Greater than 100g)
The disposal of larger quantities of bromochloroacetic acid requires a more controlled neutralization process. This should be performed in a chemical fume hood.
Step 1: Preparation of a Dilute Solution
-
In a large, appropriate container (e.g., a heavy-duty plastic bucket or a large glass beaker), slowly add the bromochloroacetic acid to a large volume of cold water with stirring. This dilution helps to manage the heat generated during the subsequent neutralization step.
Step 2: Controlled Neutralization
-
While stirring the diluted acid solution, slowly add a solution of sodium carbonate (soda ash) or a slurry of sodium bicarbonate.
-
The neutralization reaction is exothermic, meaning it releases heat. Adding the base slowly allows for the dissipation of this heat, preventing boiling and splashing.
-
The chemical reaction for neutralization with sodium carbonate is as follows: 2CHBrClCOOH + Na₂CO₃ → 2CHBrClCOONa + H₂O + CO₂
Caption: Neutralization reaction of bromochloroacetic acid.
Step 3: pH Verification
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0). This ensures that the acid has been fully neutralized.
Step 4: Final Disposal
-
Once neutralized, the resulting solution can be collected in a designated hazardous waste container.
-
Label the container as "Neutralized Bromochloroacetic Acid Solution" and include the final pH.
-
Arrange for disposal through your institution's hazardous waste management program. While neutralized, the solution still contains halogenated organic compounds and should not be disposed of down the drain unless explicitly permitted by local regulations.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The visual confirmation of effervescence during neutralization provides a real-time indicator of the reaction's progress. The subsequent verification of a neutral pH serves as a definitive endpoint, ensuring the complete conversion of the corrosive acid to a more benign salt. Adherence to these steps, coupled with the mandatory use of appropriate PPE, creates a robust and trustworthy system for the safe disposal of bromochloroacetic acid.
References
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). BROMOCHLOROACETIC ACID. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bromochloroacetic Acid. In PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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World Health Organization. (2000). Brominated Acetic Acids in Drinking-water. Retrieved from [Link]
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Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes. Retrieved from [Link]
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ACTiO. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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University of California, Davis. (2019). From Source to Household to Toxicity. Retrieved from [Link]
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University of St Andrews. Spill procedure: Clean-up guidance. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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University of California, Santa Barbara Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Kent State University. Cleaning up a spill. Retrieved from [Link]
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Personal protective equipment for handling Bromochloroacetic acid
[1][2]
Executive Summary & Hazard Profile
Bromochloroacetic acid (BCAA) is not merely a corrosive acid; it is a lipophilic haloacetic acid .[1][2] Unlike simple mineral acids (e.g., Hydrochloric Acid) which primarily cause surface burns, the halogenated tail (Bromine/Chlorine) of BCAA facilitates rapid dermal absorption, delivering the acid moiety into deep tissue and the systemic circulation.[1][2]
Critical Hazard Classifications (GHS):
-
Skin Corrosion/Irritation: Category 1B (Severe burns, deep tissue damage).[1][2]
-
Carcinogenicity: Category 2 (Suspected human carcinogen).[1][2][3][4]
-
Physical State: Low-melting solid (MP: ~27–31°C).[1][2][5][6][7] It may present as a crystalline solid, a slush, or a liquid depending on lab temperature.[1][2]
Core Directive: Treat BCAA with the same rigor as Trichloroacetic Acid (TCA) or Hydrofluoric Acid (HF) precursors.[1][2] Standard "acid gear" is insufficient due to permeation risks.[1][2]
The PPE Matrix: Evidence-Based Selection
Standard nitrile examination gloves offer insufficient protection for prolonged contact with haloacetic acids.[1][2] The lipophilic nature of BCAA allows it to permeate thin nitrile (< 6 mil) in under 15 minutes.[1][2]
Glove Selection Logic[1][8]
-
Primary Barrier (Splash Protection): Standard Nitrile (minimum 5 mil).[1][2]
-
Secondary Barrier (Immersion/High Risk): Silver Shield® (Laminate) or Butyl Rubber.[1][2]
-
Rationale: Data for Trichloroacetic acid (a structural analog) shows nitrile breakthrough in <18 minutes.[1][2] Laminate films provide >480 minutes of protection against mixed halogenated acids.[1][2]
PPE Configuration Table
| Hazard Level | Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Level 1 | Closed System: Handling sealed vials, storage.[1][2] | Single Nitrile (5 mil) | Safety Glasses w/ side shields | Lab Coat (Cotton/Poly), Closed shoes | Lab ventilation (6-12 ACH) |
| Level 2 | Open Bench (Solid): Weighing < 1g crystalline solid.[1][2] | Double Nitrile (Outer glove changed immediately upon contamination) | Chemical Goggles | Lab Coat + Tyvek Sleeves | Fume Hood (Face velocity 100 fpm) |
| Level 3 | Open Bench (Liquid/Soln): Pouring, heating, or > 1g.[1][2] | Laminate Liner (Silver Shield) under Nitrile Outer | Chemical Goggles + Face Shield | Lab Coat + Rubber Apron | Fume Hood.[1][2] If outside hood: Full Face Resp.[1][2] (Acid Gas/P100) |
Operational Protocol: Safe Handling Workflow
Pre-Operational Check[1][2]
-
Temperature Check: Verify the physical state.[2] If BCAA has solidified (MP ~28°C), do not chip or scrape it, as this generates static-charged cytotoxic dust.[1][2] Gently warm the container in a water bath (< 35°C) to liquify for safer volumetric transfer.[1][2]
-
Neutralization Prep: Prepare a saturated Sodium Bicarbonate (
) slurry before opening the bottle.
Weighing & Transfer (The "Static" Risk)[1][2]
-
The Problem: Halogenated acid crystals are often hygroscopic and static-prone.[1][2] They "jump" during weighing.
-
The Solution: Use an anti-static gun or weigh by difference using a closed liquid transfer method (if melted).[1][2]
Step-by-Step Liquid Transfer (Preferred):
-
Tare a receiving vessel containing the solvent.[2]
-
Using a glass pipette (avoid plastic tips unless polypropylene), transfer the liquid BCAA.[1][2]
-
Note: BCAA density is ~1.98 g/mL.[1][2][8] A small volume = large mass.[1][2]
Decontamination[1][2]
Emergency Response & Signaling Pathways
Exposure Response[2]
-
Skin Contact: Immediate flush (15 mins).[1][2] Do not use organic solvents (ethanol/DMSO) to wash skin; this accelerates systemic absorption.[1][2] Use water or PEG-400.[1][2]
-
Eye Contact: Flush for 15 mins. Hold eyelids open.
Spill Management Workflow (Visualized)
Figure 1: Decision logic for BCAA spill response. Note that neutralization generates CO2 gas, which can carry acid mists; perform this inside a hood whenever possible.[1]
Waste Disposal & Compliance
RCRA Classification: BCAA is generally classified under D002 (Corrosive) .[1][2] However, due to the halogenated organic nature, it must be segregated from standard inorganic acids (like Sulfuric Acid) to prevent formation of toxic gases.[1][2]
Disposal Protocol:
References
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- 5. BROMOCHLOROACETIC ACID CAS#: 5589-96-8 [m.chemicalbook.com]
- 6. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Bromochloroacetic acid 97 5589-96-8 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
